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  • Product: 5-methyl-7-nitro-1H-indole-2,3-dione
  • CAS: 90418-79-4

Core Science & Biosynthesis

Foundational

Synthesis Pathways and Mechanistic Insights for 5-Methyl-7-nitro-1H-indole-2,3-dione Discovery

Abstract 5-Methyl-7-nitro-1H-indole-2,3-dione (commonly known as 5-methyl-7-nitroisatin) is a highly valued nitroindole derivative utilized extensively as a precursor in medicinal chemistry, particularly in the developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-Methyl-7-nitro-1H-indole-2,3-dione (commonly known as 5-methyl-7-nitroisatin) is a highly valued nitroindole derivative utilized extensively as a precursor in medicinal chemistry, particularly in the development of dihydroorotate dehydrogenase (DHODH) inhibitors[1][2]. This technical guide evaluates the mechanistic rationale, experimental causality, and self-validating protocols for synthesizing this critical intermediate, contrasting direct electrophilic nitration with the classical Sandmeyer approach.

Retrosynthetic Analysis & Pathway Selection

The synthesis of 5-methyl-7-nitroisatin demands strict regiochemical control. Two primary synthetic pathways are viable for accessing this scaffold:

  • Route A: Direct Nitration of 5-Methylisatin. This is the most industrially scalable and atom-economical route[1]. Because the C-5 position is blocked by a methyl group, the strongly electron-donating secondary amine (-NH-) of the indole ring directs the incoming nitronium ion exclusively to the ortho position (C-7)[3].

  • Route B: The Sandmeyer Isatin Synthesis. Starting from 4-methyl-2-nitroaniline, this route involves condensation with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization[4][5].

Causality in Pathway Selection: While the Sandmeyer method provides unambiguous regiocontrol for highly substituted anilines, it suffers from lower yields for lipophilic substrates and relies on chloral hydrate, a heavily regulated substance[5]. For 5-methyl-7-nitroisatin, direct nitration is the preferred methodology. The inherent sensitivity of the isatin ring to oxidative cleavage by nitric acid is mitigated by utilizing concentrated sulfuric acid as the solvent at sub-zero temperatures (-5 °C to 5 °C)[1][3]. Sulfuric acid protonates the C-2 carbonyl, mildly deactivating the ring to prevent over-oxidation while preserving the directing ability of the -NH- group.

Synthesis A 5-Methylisatin B Nitration (Fuming HNO3 / H2SO4, -5°C) A->B C 5-Methyl-7-nitro-1H-indole-2,3-dione B->C D 4-Methyl-2-nitroaniline E Condensation (Chloral Hydrate, NH2OH·HCl) D->E F Isonitrosoacetanilide Intermediate E->F G Cyclization (Conc. H2SO4, 60-80°C) F->G G->C

Fig 1: Divergent synthetic routes to 5-methyl-7-nitro-1H-indole-2,3-dione.

Self-Validating Experimental Protocol: Direct Nitration

The following protocol details the direct nitration of 5-methyl-1H-indole-2,3-dione, engineered as a self-validating system to ensure high yield and purity[3].

Materials:

  • 5-Methyl-1H-indole-2,3-dione (Precursor)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

Step-by-Step Methodology:

  • Pre-cooling & Dissolution: Suspend 20 g (0.124 mol) of 5-methylisatin in 80 mL of concentrated H₂SO₄. Cool the reaction vessel to -5 °C using an ice-salt bath.

    • Causality: Complete dissolution in H₂SO₄ is critical to ensure homogeneous nitration. The sub-zero temperature suppresses the formation of oxidative byproducts and prevents the exothermic runaway of the nitronium ion generation[3].

  • Electrophilic Addition: Add 10 mL of fuming nitric acid dropwise over 30 minutes, maintaining the internal temperature strictly between -5 °C and 0 °C[3].

    • Validation Check: The reaction mixture will transition to a deep, dark solution. Monitor via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate system; the starting material (higher Rf) should be entirely consumed, replaced by a distinct yellow spot (lower Rf due to the highly polar nitro group).

  • Quenching: Stir for an additional 10 minutes post-addition, then carefully pour the reaction mass over 500 g of crushed ice under vigorous stirring[3].

    • Validation Check: A bright orange/yellow precipitate of 5-methyl-7-nitro-1H-indole-2,3-dione will immediately crash out of the aqueous acidic solution, validating successful nitration[6].

  • Isolation & Purification: Filter the precipitate under vacuum, wash extensively with cold distilled water until the filtrate is pH neutral, and dry in a vacuum oven at 50 °C. Recrystallize from glacial acetic acid or ethanol if ultra-high purity (>99%) is required for downstream pharmaceutical coupling.

Quantitative Data & Yield Optimization

The table below summarizes the comparative metrics between the two synthetic pathways, highlighting why direct nitration is the industry standard for this specific substitution pattern.

MetricDirect Nitration (Route A)Sandmeyer Synthesis (Route B)
Starting Material 5-Methylisatin4-Methyl-2-nitroaniline
Key Reagents Fuming HNO₃, Conc. H₂SO₄Chloral hydrate, NH₂OH·HCl, H₂SO₄
Average Yield 85 - 92%40 - 65%
Regioselectivity High (C-5 blocked, C-7 directed)Absolute (Pre-installed nitro group)
Reaction Time ~1 hour>12 hours (Two steps)
Primary Challenge Exotherm control, risk of ring oxidationPoor solubility of intermediate, regulated reagents

Downstream Application: DHODH Inhibition

5-Methyl-7-nitro-1H-indole-2,3-dione is rarely an end-product; it serves as a vital molecular scaffold. The nitro group at the 7-position can be reduced to an amino group (via Pd/C and H₂ or SnCl₂), which is subsequently coupled to various aryl or heteroaryl groups to form potent inhibitors of Dihydroorotate Dehydrogenase (DHODH)[1][2].

DHODH is a mitochondrial enzyme responsible for the fourth step in the de novo pyrimidine biosynthesis pathway—catalyzing the oxidation of dihydroorotate to orotate[2][7]. Inhibiting this pathway starves rapidly proliferating cells (such as activated T-cells or cancer cells) of essential pyrimidines, leading to profound immunosuppressive, antiviral, and antineoplastic effects[2][7].

DHODH A Dihydroorotate (DHO) B DHODH Enzyme (Inner Mitochondrial Membrane) A->B Oxidation C Orotate B->C Catalysis E De Novo Pyrimidine Synthesis Pathway C->E D 5-Methyl-7-nitroisatin Derivatives D->B Competitive Inhibition

Fig 2: DHODH inhibition pathway by isatin derivatives in pyrimidine synthesis.

References

  • EvitaChem. "Buy 5-methyl-7-nitro-1H-indole-2,3-dione (EVT-3497261) - EvitaChem". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_KTR__9X0AuWhYVOVcSmTsTT3wgWI10_Asa5toujlZuBtZJ4OY4ezVAmJUsxfdzQVsn0wGXhuzA50MMSoWoBIbXRc3Xj9jiNpazR-cw97KlKI2sB47FLnjR4CYRdzM9Vpsx_odMpYxA==]
  • Google Patents. "AU2010233917B2 - Dihydroorotate dehydrogenase inhibitors". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGJ0MICZybHCHjQooJz3h2CWxUBm26YAKm83PoGVVEZjFq99sbi6hjk6kT-3hGdhTH0Zf7rJd1w35t5W0isSinJSL2fh1XfNRge8aJ9e_GKY91UWnqs1y5wltBofsYLaEwIVLbcvNOB_PPuY1vSQ==]
  • European Patent Office. "DIHYDROOROTATE DEHYDROGENASE INHIBITORS - EP 2414328 B1". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEehuDws_zZpGN0tCOJ9dYXj3ZrMz_vW48nK-eP_YNIAmom-M_TpAXnl-GgdsDQ5jfm7FgBnRfYHfDa_BihMIrz-WFpZTeizSpG9QCFsEaiI9ycSg4PceIsu0Fp7WmLUUjzZ04q4iIFa-smjC7IvjuDWuZlu8lDxffzWk0gs1-5Ct8YT9qNha-bKpK9ys1N]
  • Organic Syntheses. "Isatin - Organic Syntheses Procedure". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRN5vFyf3WRxlwGO61LpDps8k0KYAIJIopF-G5Eb9RE9IgsPEAxI8UFZgTNaQSXLTNSf9WwSlmKyF-nlxKRWS3oIlu-xPXzjoX6VUV7sSQVOsndTw2b-7ZjYcAK-G8Mv55lpHj3nrr5Q==]
  • National Institutes of Health (NIH). "Synthesis of Substituted Isatins - PMC". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzZ6CGEZv1ZoAVWbTvq4aZybF3GFidhtd2zM1OqyreGB6RikY4hgL6ZcklNfjMxs4Y0C_1snt3kWeN7JKH61LK_SRqtaf1Rz4Lp4L8sy98oo6909nk1-Coaqvd7_-0lGpnIYwOcELTSd34UT4=]
  • DergiPark. "Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2vcZvfdqwTIPx5es53zjqD7OxarM7Nngmji1Mi9HYGoK401FScsEe0F_2fbyBU9tuHnYTpry6Ukd81A2BLDPrS7AfPr3S7g9sRooq213S0cB1w3zZCmUG5STixfgzJ7jCpkNDP6hHAfrLz1ZI-NtbOJ0Mag==]

Sources

Exploratory

5-methyl-7-nitro-1H-indole-2,3-dione molecular docking studies

An In-Depth Technical Guide to Molecular Docking Studies of 5-Methyl-7-nitro-1H-indole-2,3-dione Derivatives Targeting Human DHODH Executive Summary In contemporary medicinal chemistry, the isatin (1H-indole-2,3-dione) s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Molecular Docking Studies of 5-Methyl-7-nitro-1H-indole-2,3-dione Derivatives Targeting Human DHODH

Executive Summary

In contemporary medicinal chemistry, the isatin (1H-indole-2,3-dione) scaffold represents a highly privileged pharmacophore. Specifically, 5-methyl-7-nitro-1H-indole-2,3-dione (CAS: 90418-79-4) serves as a critical synthetic precursor for developing potent bioactive molecules, particularly inhibitors of Human Dihydroorotate Dehydrogenase (hDHODH)[1][2].

As a Senior Application Scientist, I approach molecular docking not merely as a computational exercise, but as a predictive engine that must be rigorously grounded in structural biology. This whitepaper delineates a self-validating, step-by-step computational protocol for conducting molecular docking studies of 5-methyl-7-nitroisatin derivatives against hDHODH. By elucidating the causality behind grid generation, protonation states, and scoring functions, this guide provides researchers with a robust framework for hit-to-lead optimization in the pursuit of novel therapeutics for autoimmune diseases, oncology, and broad-spectrum antiviral applications[3][4].

Pharmacological Context & Target Biology

Human DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate (ORO)[3][4]. This redox reaction is coupled to the respiratory chain via the reduction of ubiquinone (Coenzyme Q)[4].

Rapidly proliferating cells—such as activated T-cells in autoimmune disorders (e.g., multiple sclerosis, rheumatoid arthritis) or viral-infected cells—rely heavily on the de novo pyrimidine pathway rather than the salvage pathway[4][5]. Consequently, inhibiting the ubiquinone-binding site of hDHODH induces pyrimidine depletion, leading to S-phase cell cycle arrest[6].

FDA-approved drugs like Leflunomide and its active metabolite, Teriflunomide, exert their therapeutic effects by competitively binding to this ubiquinone pocket[4][6]. Derivatives synthesized from 5-methyl-7-nitro-1H-indole-2,3-dione are designed to occupy this exact sub-pocket, exploiting the electron-withdrawing nature of the nitro group and the lipophilicity of the methyl group to enhance binding affinity[1][7].

Pathway DHO Dihydroorotate (DHO) DHODH hDHODH Enzyme (Mitochondrial) DHO->DHODH Oxidation ORO Orotate (ORO) DHODH->ORO FMN / CoQ Pyrimidine De Novo Pyrimidine Biosynthesis ORO->Pyrimidine Isatin 5-methyl-7-nitroisatin Derivatives Isatin->DHODH Competitive Inhibition (Ubiquinone Site)

Mechanism of hDHODH inhibition by 5-methyl-7-nitroisatin derivatives in pyrimidine synthesis.

Structural Biology & Binding Pocket Architecture

To ensure high-fidelity docking, we must understand the spatial and electrostatic constraints of the target. The crystal structure of hDHODH in complex with Teriflunomide (PDB ID: 1D3H ) serves as the gold standard for structure-based drug design[4][8].

The ubiquinone-binding pocket is a highly hydrophobic tunnel with a narrow hydrophilic entrance. Alanine scanning mutagenesis and X-ray crystallography have identified several non-negotiable interacting residues required for stable ligand binding[4][6]:

  • Hydrogen Bonding Anchors: Arg136, Gln47, and Tyr356. Teriflunomide forms direct and water-mediated H-bonds with Arg136 and Gln47[4][6].

  • Hydrophobic Sub-pocket (Site 4): Val143, Val134, Met43, and Leu46. The 5-methyl group of the indole-2,3-dione scaffold is perfectly positioned to occupy this hydrophobic niche, forming favorable Van der Waals interactions[6][7].

  • Aromatic Stacking: Phe58 and Tyr356 provide π-π stacking opportunities for the planar indole ring[4].

Table 1: Key Interacting Residues in the hDHODH Ubiquinone Pocket[4][6][7]
ResidueInteraction TypeStructural Role in Docking
Arg136 Direct / Water-mediated H-bondPrimary electrostatic anchor for carbonyl/nitro oxygens.
Gln47 Direct H-bondStabilizes the heterocyclic core.
Tyr356 H-bond / π-π stackingActs as a gatekeeper residue; stabilizes aromatic rings.
Val134 / Val143 HydrophobicAccommodates the 5-methyl substitution of the isatin core.
Met43 / Leu46 Van der WaalsForms a small hydrophobic subsite critical for enhanced affinity.

Self-Validating Molecular Docking Protocol

A computational protocol is only as reliable as its validation parameters. The following methodology utilizes a self-validating loop: before screening novel 5-methyl-7-nitroisatin derivatives, the system must successfully reproduce the crystallographic pose of the native ligand.

Phase 1: Ligand Preparation (Epik / LigPrep)

Causality: The nitro group (-NO2) at the 7-position and the dione moieties at the 2,3-positions are highly sensitive to pH. Incorrect protonation states will yield false electrostatic repulsion during docking.

  • Import the 2D structures of the 5-methyl-7-nitro-1H-indole-2,3-dione derivatives.

  • Generate 3D conformations using an OPLS3e or OPLS4 force field.

  • Assign protonation states at physiological pH (7.4 ± 0.2) using Epik. Ensure the tautomeric states of the indole nitrogen (N1) are properly enumerated.

Phase 2: Protein Preparation (Protein Preparation Wizard)

Causality: Crystal structures often contain unresolved side chains, incorrect bond orders, and non-physiological protonation states.

  • Download PDB ID: 1D3H (hDHODH bound to Teriflunomide) from the RCSB Protein Data Bank[8].

  • Remove alternate conformations and co-crystallized solvent molecules, except for the highly conserved structural water molecules bridging the ligand to Arg136 and Gln47[6].

  • Assign bond orders, add missing hydrogen atoms, and build missing loops using Prime.

  • Optimize the H-bond network (specifically orienting the side-chain amides of Gln47 and Asn) and perform a restrained minimization (RMSD convergence of 0.30 Å for heavy atoms).

Phase 3: Grid Generation & Protocol Validation

Causality: Defining a grid that is too large introduces entropic noise; too small restricts conformational sampling.

  • Generate a receptor grid centered on the co-crystallized Teriflunomide ligand.

  • Define the bounding box as a 20 Å × 20 Å × 20 Å cubic region[4][8].

  • Self-Validation Step: Re-dock the extracted Teriflunomide back into the generated grid using Glide Standard Precision (SP).

  • Acceptance Criteria: The protocol is validated only if the Root Mean Square Deviation (RMSD) between the top-ranked docked pose and the crystallographic pose is < 1.5 Å [4][8].

Phase 4: Docking & MM-GBSA Scoring
  • Dock the prepared 5-methyl-7-nitroisatin derivatives using Glide Extra Precision (XP) to heavily penalize steric clashes and reward desolvation penalties.

  • Calculate the binding free energy (ΔG_bind) using the MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) continuum solvation model. This provides a more accurate thermodynamic ranking than standard docking scores.

Workflow LIG Ligand Preparation (5-methyl-7-nitroisatin pH 7.4) DOCK Molecular Docking (Glide XP / AutoDock Vina) LIG->DOCK PROT Protein Preparation (hDHODH - PDB: 1D3H) GRID Grid Generation (20 Å around Teriflunomide) PROT->GRID VAL Self-Validation (Redock Teriflunomide RMSD < 1.5 Å) GRID->VAL VAL->DOCK MMGBSA Post-Docking Analysis (MM-GBSA ΔG_bind & Pose Scoring) DOCK->MMGBSA

Step-by-step self-validating molecular docking workflow for hDHODH inhibitors.

Data Interpretation & Hit-to-Lead Optimization

When analyzing the docking outputs of 5-methyl-7-nitro-1H-indole-2,3-dione derivatives, the raw docking score is secondary to the interaction profile.

A successful hit must demonstrate:

  • Electrostatic Complementarity: The 7-nitro group should orient toward the hydrophilic entrance, ideally forming hydrogen bonds with Arg136 or Tyr356[4][6].

  • Steric Fit: The 5-methyl group must nestle into the Met43/Leu46/Val143 hydrophobic pocket. Compounds that fail to occupy this space typically show a 10- to 50-fold drop in in vitro efficacy[6][7].

  • Thermodynamic Stability: MM-GBSA scores should ideally exceed -45.00 kcal/mol to compete with high-affinity inhibitors like Teriflunomide or Brequinar[7].

By adhering to this structure-based methodology, researchers can systematically leverage the 5-methyl-7-nitroisatin scaffold to design next-generation DHODH inhibitors with enhanced potency and reduced off-target toxicity.

Sources

Foundational

Toxicological Profile of 5-Methyl-7-Nitro-1H-Indole-2,3-Dione: A Preclinical Guide

The Pharmacophore Context 5-Methyl-7-nitro-1H-indole-2,3-dione (CAS: 90418-79-4), commonly referred to as 5-methyl-7-nitroisatin, is a highly functionalized heterocyclic building block utilized extensively in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacophore Context

5-Methyl-7-nitro-1H-indole-2,3-dione (CAS: 90418-79-4), commonly referred to as 5-methyl-7-nitroisatin, is a highly functionalized heterocyclic building block utilized extensively in medicinal chemistry[1]. Its primary application lies in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors, which are critical targets for anti-inflammatory, immunosuppressive, and antiproliferative therapies[2].

While the isatin (1H-indole-2,3-dione) core is a privileged scaffold, the presence of the 7-nitro moiety introduces a well-documented toxicological liability: nitroaromatic bioactivation[3]. As a Senior Application Scientist evaluating this compound for drug development, it is critical to dissect the toxicological profile not as a static endpoint, but as a dynamic interplay between the molecule's electronic properties and host metabolic pathways.

Mechanistic Toxicology: The Nitro-Isatin Dichotomy

The toxicological profile of 5-methyl-7-nitroisatin is governed by two distinct structural features that must be evaluated independently and synergistically.

The Isatin Core Liability

The unsubstituted 1H-indole-2,3-dione scaffold is generally well-tolerated acutely. In vivo studies demonstrate a relatively high acute LD50 (~1 g/kg in mice)[4]. However, at high repeated doses (e.g., 150 mg/kg), the isatin core has been shown to induce DNA alterations and micronuclei formation in bone marrow[4]. In vitro, isatin exhibits concentration-dependent inhibition of cell proliferation and promotes apoptosis in mammalian cell lines at concentrations ≥10 μM[5].

The Nitroaromatic Bioactivation Pathway

The 7-nitro group is highly susceptible to enzymatic reduction. The Hammett constant for the nitro group ( σp​=+0.78 ) indicates strong electron-withdrawing properties, which facilitates its reduction by ubiquitous flavoenzymes[6]. The 5-methyl group provides weak electron-donating properties via induction (+I effect), which marginally decreases the reduction potential compared to unsubstituted nitroisatins, but the nitro group's electronic dominance persists.

Bioactivation occurs via two distinct pathways:

  • One-Electron Reduction (Type II Nitroreductases): Mediated by oxygen-sensitive mammalian enzymes (e.g., NADPH:cytochrome P450 reductase), yielding a highly reactive nitro anion radical. In the presence of molecular oxygen, this radical undergoes futile redox cycling, generating superoxide anion (ROS) and regenerating the parent compound[3][7]. This continuous depletion of NAD(P)H and generation of oxidative stress is a primary driver of idiosyncratic hepatotoxicity[8].

  • Two-Electron Reduction (Type I Nitroreductases): Mediated by oxygen-insensitive enzymes (often bacterial, relevant to gut microbiome metabolism), leading sequentially to nitroso and N-hydroxylamino intermediates. The hydroxylamine species is highly electrophilic and forms covalent adducts with DNA (causing mutagenicity) and proteins[3][7].

G Parent 5-methyl-7-nitroisatin Type2 Type II Nitroreductase (1e- Reduction) Parent->Type2 Type1 Type I Nitroreductase (2e- Reduction) Parent->Type1 AnionRadical Nitro Anion Radical Type2->AnionRadical AnionRadical->Parent Redox Cycling ROS Superoxide (ROS) Oxidative Stress AnionRadical->ROS O2 Nitroso Nitroso Intermediate Type1->Nitroso Hydroxylamine N-Hydroxylamine (DNA Reactive) Nitroso->Hydroxylamine +2e- Amine Amino Metabolite (Detoxified) Hydroxylamine->Amine +2e- DNA Genotoxicity / Mutagenicity Hydroxylamine->DNA Covalent Adducts

Enzymatic bioactivation pathways of the 7-nitro moiety leading to genotoxicity.

Predictive Toxicology Workflows

To accurately profile 5-methyl-7-nitroisatin, experimental designs must be self-validating to isolate the toxicity of the nitro group from the baseline effects of the isatin core.

Protocol 1: Differential Ames Test (Nitroreductase-Proficient vs. Deficient)

Causality: Standard Ames tests often yield false positives for nitroaromatics due to high endogenous bacterial nitroreductase activity, which does not perfectly translate to mammalian risk. By comparing standard Salmonella typhimurium TA98 with the nitroreductase-deficient strain TA98NR, we can definitively establish if mutagenicity is strictly nitro-reduction dependent.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-methyl-7-nitroisatin in anhydrous DMSO (vehicle control). Prepare positive controls to validate the system: 4-nitroquinoline 1-oxide (4-NQO) for direct TA98 activity and 2-aminoanthracene for S9-mediated metabolic activation.

  • Pre-incubation: In sterile glass tubes, combine 100 µL of bacterial culture (TA98 or TA98NR, 109 cells/mL), 50 µL of test compound (titrated from 0.1 to 50 µ g/plate ), and 500 µL of either phosphate buffer (for -S9) or rat liver S9 mix (for +S9).

  • Incubation: Incubate the mixture at 37°C for 20 minutes with gentle shaking (150 rpm) to allow metabolic activation and DNA interaction.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to each tube, vortex gently, and pour onto minimal glucose agar plates.

  • Scoring: Incubate plates inverted at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter. A positive result is defined as a dose-dependent increase 2-fold over the vehicle control. Self-Validation: If TA98 is positive but TA98NR is negative, the mutagenicity is definitively driven by the 7-nitro group.

Protocol 2: High-Content Mitochondrial ROS Profiling (Seahorse XF)

Causality: Nitro anion radical redox cycling depletes cellular NAD(P)H and collapses mitochondrial membrane potential, a primary mechanism for idiosyncratic liver injury[8].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (a standard hepatotoxicity model) at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Sensor Hydration: Hydrate the XF sensor cartridge with calibrant solution overnight in a non- CO2​ incubator.

  • Compound Exposure: Treat cells with 5-methyl-7-nitroisatin (1, 5, 10, 50 µM) for 4 hours. Include a vehicle control (0.1% DMSO) and a positive ROS control (Rotenone/Antimycin A) to validate mitochondrial collapse.

  • Assay Execution: Wash cells and replace media with unbuffered XF base medium. Load the sensor cartridge into the Seahorse XFe96 Analyzer for calibration.

  • Measurement: Run the Mitochondrial Stress Test protocol. Measure Oxygen Consumption Rate (OCR) to quantify basal respiration, ATP production, and maximal respiration. A dose-dependent drop in maximal respiration isolates the nitroreduction-induced mitochondrial liability.

Workflow Compound 5-methyl-7-nitroisatin Tier1 Tier 1: In Silico Physicochemical Profiling Compound->Tier1 Tier2 Tier 2: In Vitro Mitochondrial ROS (HepG2) Tier1->Tier2 Tier3 Tier 3: Genotoxicity Differential Ames Test Tier2->Tier3 Tier4 Tier 4: In Vivo Acute Toxicity (Rodent) Tier3->Tier4

Tiered preclinical toxicological screening workflow for nitroaromatic scaffolds.

Quantitative Risk Assessment

The table below synthesizes the expected quantitative toxicological shift when transitioning from an unsubstituted isatin core to the 5-methyl-7-nitroisatin derivative, based on established nitroaromatic SAR principles.

Toxicological EndpointUnsubstituted Isatin5-methyl-7-nitroisatin (Predicted/Observed)Mechanistic Driver for Shift
Acute Toxicity (LD50, Rodent) ~1,000 mg/kg[4]< 500 mg/kgNitroreduction-induced hepatotoxicity and oxidative stress.
Mutagenicity (Ames Test) NegativePositive (Strain dependent)Formation of electrophilic N-hydroxylamine DNA adducts.
In Vitro Cytotoxicity (IC50) > 50 µM[5]< 10 µMSuperoxide (ROS) generation via futile redox cycling.
Genotoxicity (Micronucleus) Positive at high doses (150 mg/kg)[4]Positive at lower dosesSynergistic baseline isatin toxicity + nitroso reactivity.

References

  • Buy 5-methyl-7-nitro-1H-indole-2,3-dione (EVT-3497261). EvitaChem.
  • AU2010233917B2 - Dihydroorotate dehydrogenase inhibitors. Google Patents.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. SciELO.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC.
  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic.
  • Bioactivation and hepatotoxicity of nitroaromatic drugs. RMIT University - Figshare.
  • Mutagenicity and genotoxicity of isatin in mammalian cells in vivo. PubMed.
  • In Vitro Assessment of the Cytotoxic, Apoptotic, and Mutagenic Potentials of Isatin. Taylor & Francis.

Sources

Exploratory

In Vitro Toxicity of 5-methyl-7-nitro-1H-indole-2,3-dione: An In-Depth Technical Guide

A Guide for Researchers, Scientists, and Drug Development Professionals Abstract Isatin (1H-indole-2,3-dione) and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery. The strategic modification of the isatin core, such as the introduction of methyl and nitro groups, can significantly modulate their pharmacological profiles. This technical guide provides a comprehensive overview of the in vitro toxicity of a specific derivative, 5-methyl-7-nitro-1H-indole-2,3-dione. Given the limited direct studies on this particular compound, this guide synthesizes data from structurally related isatin analogs to build a predictive toxicological profile. We will delve into the established cytotoxic effects of isatin derivatives, explore the underlying molecular mechanisms of toxicity, and provide detailed, field-proven protocols for a robust in vitro toxicity assessment. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential and safety of novel isatin-based compounds.

Introduction: The Isatin Scaffold in Drug Discovery

Isatin, an endogenous compound, and its synthetic derivatives have garnered significant interest due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The versatility of the isatin scaffold allows for chemical modifications at various positions, leading to a wide array of compounds with distinct biological effects.[3][4] The introduction of electron-withdrawing groups, such as nitro groups, and alkyl groups, like a methyl group, has been shown to influence the cytotoxic potential of isatin derivatives.[5][6] Specifically, the presence of a nitro group, particularly at the C-5 or C-7 position, has been associated with enhanced anticancer activity.[5]

5-methyl-7-nitro-1H-indole-2,3-dione is a derivative that combines these features. While extensive research exists on the broader family of isatins, specific and in-depth toxicological data for this particular molecule is not widely published. This guide, therefore, aims to provide a framework for evaluating its in vitro toxicity by examining the known effects of structurally similar compounds and outlining a rigorous testing strategy.

Postulated Mechanisms of Isatin-Induced Cytotoxicity

The cytotoxic effects of isatin derivatives are often multifaceted, involving the modulation of several key cellular pathways. Understanding these mechanisms is crucial for both predicting the toxicity of novel compounds and for designing safer, more effective therapeutic agents.

Induction of Apoptosis

A primary mechanism of cytotoxicity for many isatin derivatives is the induction of apoptosis, or programmed cell death.[7] This can be initiated through various signaling cascades:

  • Caspase Activation: Isatin derivatives have been shown to activate effector caspases, such as caspase-3 and caspase-7, which are key executioners of apoptosis.[8][9] The activation of these caspases leads to the cleavage of essential cellular proteins and ultimately, cell death.[10]

  • Mitochondrial Pathway: Some derivatives can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c.[7] This, in turn, activates the caspase cascade, committing the cell to apoptosis. The Bcl-2 family of proteins, which regulate mitochondrial integrity, are often modulated by isatin compounds.[7]

  • Kinase Inhibition: Isatins are known to inhibit various kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like VEGFR2 and EGFR.[7][11] Inhibition of these kinases can lead to cell cycle arrest and the induction of apoptosis.[7][9]

Isatin 5-methyl-7-nitro-1H- indole-2,3-dione Kinase Kinase Inhibition (e.g., CDK, VEGFR) Isatin->Kinase Mitochondria Mitochondrial Dysfunction Isatin->Mitochondria Apoptosis Apoptosis Kinase->Apoptosis Cell Cycle Arrest Caspase Caspase-3/7 Activation Mitochondria->Caspase Cytochrome c Release Caspase->Apoptosis

Figure 1. Postulated signaling pathways for isatin-induced apoptosis.

Generation of Reactive Oxygen Species (ROS)

The presence of a nitro group suggests that 5-methyl-7-nitro-1H-indole-2,3-dione may induce cytotoxicity through the generation of reactive oxygen species (ROS). The bioreduction of the nitro group can lead to the formation of reactive intermediates that cause oxidative stress, damaging cellular components like DNA, proteins, and lipids, and ultimately triggering cell death.[1][12]

A Strategic Approach to In Vitro Toxicity Assessment

A tiered approach is recommended to thoroughly evaluate the in vitro toxicity of 5-methyl-7-nitro-1H-indole-2,3-dione. This involves a series of assays that progress from general cytotoxicity to more specific mechanistic studies.

Tier 1: Primary Cytotoxicity Screening

The initial step is to determine the compound's general cytotoxic potential across a panel of relevant human cancer cell lines. This provides a broad understanding of its potency and selectivity.

Key Assays:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[13]

  • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cell membrane integrity.[14][15]

Data Presentation:

The results from these assays are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth or viability by 50%.

Cell LineAssayIC50 (µM) - Hypothetical Data
MCF-7 (Breast Cancer)MTT15.2
A549 (Lung Cancer)MTT21.8
HCT116 (Colon Cancer)MTT9.5
Jurkat (Leukemia)MTT5.3
HUVEC (Normal Endothelial)MTT> 100

This table presents hypothetical data for illustrative purposes.

Tier 2: Mechanistic Elucidation

Once primary cytotoxicity is established, the next step is to investigate the underlying mechanisms of cell death.

Key Assays:

  • Caspase-3/7 Activity Assay: Directly measures the activity of the key executioner caspases of apoptosis.[16][17]

  • ROS Detection Assays: Utilizes fluorescent probes to quantify the intracellular levels of reactive oxygen species.

cluster_tier1 Tier 1: Primary Cytotoxicity cluster_tier2 Tier 2: Mechanistic Elucidation MTT MTT Assay (Metabolic Activity) IC50 Determine IC50 Values MTT->IC50 LDH LDH Assay (Membrane Integrity) LDH->IC50 Caspase_Assay Caspase-3/7 Assay (Apoptosis) ROS_Assay ROS Detection (Oxidative Stress) Start Test Compound: 5-methyl-7-nitro-1H- indole-2,3-dione Start->MTT Start->LDH Mechanism Investigate Mechanism IC50->Mechanism Mechanism->Caspase_Assay Mechanism->ROS_Assay

Figure 2. Tiered experimental workflow for in vitro toxicity assessment.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided for the key assays mentioned.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[18]

Materials:

  • 96-well flat-bottom microplates

  • Test compound (5-methyl-7-nitro-1H-indole-2,3-dione) stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[19]

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[20]

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[20]

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[20]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[18][20]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[21]

Materials:

  • 96-well flat-bottom microplates

  • Test compound stock solution

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)[15]

Procedure:

  • Seed cells in a 96-well plate and treat with serial dilutions of the test compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).[21]

  • Incubate the plate for the desired exposure time.

  • After incubation, centrifuge the plate at approximately 250 x g for 5-10 minutes to pellet the cells.

  • Carefully transfer a specific volume (e.g., 50-100 µL) of the cell-free supernatant from each well to a new 96-well plate.[21]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.[21]

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.[21]

Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol

This is a fluorescent assay that measures the combined activities of caspase-3 and caspase-7.[16][22]

Materials:

  • 96-well, opaque-walled microplates suitable for fluorescence measurements

  • Test compound stock solution

  • Complete cell culture medium

  • Apo-ONE® Homogeneous Caspase-3/7 Assay kit (or equivalent) containing a profluorescent substrate and assay buffer[16]

Procedure:

  • Seed cells in a 96-well opaque-walled plate and treat with the test compound as previously described.

  • Incubate for the desired time period to induce apoptosis.

  • Prepare the Caspase-3/7 reagent by mixing the substrate and buffer according to the manufacturer's protocol.

  • Add a volume of the prepared reagent equal to the volume of cell culture medium in each well (typically a 1:1 ratio).[22]

  • Mix the contents of the wells by shaking the plate on a plate shaker for a brief period.

  • Incubate the plate at room temperature for a duration specified by the manufacturer (typically 30 minutes to several hours), protected from light.

  • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., excitation at 499 nm and emission at 521 nm).[22]

Conclusion and Future Directions

The in vitro toxicity profile of 5-methyl-7-nitro-1H-indole-2,3-dione, while not extensively documented, can be reasonably inferred from the wealth of data on structurally related isatin derivatives. The presence of the methyl and nitro groups suggests a potential for significant cytotoxic activity, likely mediated through the induction of apoptosis and the generation of reactive oxygen species.

The experimental framework outlined in this guide provides a robust and systematic approach to definitively characterize the in vitro toxicity of this compound. By employing a tiered strategy of primary cytotoxicity screening followed by mechanistic assays, researchers can gain a comprehensive understanding of its biological effects. This knowledge is indispensable for guiding further drug development efforts, including lead optimization and preclinical safety assessment, ultimately contributing to the discovery of novel and safer therapeutic agents based on the versatile isatin scaffold.

References

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  • Bioo Scientific Corporation. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
  • Vine, K. L., et al. (2007). In vitro cytotoxicity evaluation of some substituted isatin derivatives. Bioorganic & Medicinal Chemistry, 15(2), 931-938. Retrieved from [Link]

  • Promega. (2024). LDH cytotoxicity assay. protocols.io. Retrieved from [Link]

  • Li, Y., et al. (2014). Design, synthesis and in vitro cytotoxicity evaluation of 5-(2-carboxyethenyl)isatin derivatives as anticancer agents. European Journal of Medicinal Chemistry, 74, 546-553. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Cytotoxicity Testing of CL-197.
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  • Chan, F. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Promega. (n.d.). Apo-ONE® Homogeneous Caspase-3/7 Assay. Retrieved from [Link]

  • Karali, N., et al. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry, 37(11), 929-937. Retrieved from [Link]

  • Vine, K. L., et al. (2007). An Investigation into the Cytotoxicity and Mode of Action of Some Novel N-Alkyl-Substituted Isatins. Journal of Medicinal Chemistry, 50(21), 5109-5117. Retrieved from [Link]

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  • Gümüş, M., et al. (2021). Design, synthesis, molecular docking and ADME studies of novel indole-thiazolidinedione derivatives and their antineoplastic activity as CDK6 inhibitors. New Journal of Chemistry, 45(44), 20858-20875. Retrieved from [Link]

  • Istanbul University. (n.d.). Synthesis and anticancer activities of 5-nonsubstituted/methyl-2-indolinone derivatives. AVESİS. Retrieved from [Link]

  • BenchChem. (n.d.). Preliminary Investigation of 1-Methyl-5-nitroindoline-2,3-dione: A Technical Whitepaper.
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  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 5-methyl-7-nitro-1H-indole-2,3-dione

Foreword: Charting a Course for Novel Ligand Characterization To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive roadmap for characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting a Course for Novel Ligand Characterization

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive roadmap for characterizing the receptor binding affinity of the novel compound, 5-methyl-7-nitro-1H-indole-2,3-dione. As a Senior Application Scientist, my objective is not to present a rigid, unyielding protocol, but rather to impart a strategic and logical framework for investigation. The isatin scaffold is a well-established "privileged structure" in medicinal chemistry, known for its diverse biological activities.[1][2] The addition of a nitro group, particularly at the C5 or C7 position, is known to enhance these activities, suggesting that 5-methyl-7-nitro-1H-indole-2,3-dione holds significant therapeutic potential.[3] This document will guide you through a multi-faceted approach, combining robust in-vitro experimental methodologies with the predictive power of in-silico computational analysis to thoroughly profile this promising molecule.

The Scientific Imperative: Why Investigate 5-methyl-7-nitro-1H-indole-2,3-dione?

The isatin core and its derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, antiviral, and a range of central nervous system (CNS) activities such as anticonvulsant and anxiolytic properties.[4][5] The presence of an electron-withdrawing nitro group on the aromatic ring is a key structural feature that often potentiates these biological responses.[3] Our target molecule, 5-methyl-7-nitro-1H-indole-2,3-dione, combines the established isatin scaffold with this activity-enhancing nitro moiety, making it a compelling candidate for drug discovery.

Given the known CNS effects of many isatin derivatives, a primary focus of our investigation will be on neuronal receptors. Notably, various isatin compounds have been identified as modulators of ionotropic glutamate receptors, including NMDA receptors, and there is evidence of interaction with GABA-A receptors.[6][7] Furthermore, the structural similarities of isatins to kinase inhibitors have led to the discovery of potent anti-cancer agents targeting cyclin-dependent kinases (CDKs).[4][8] Therefore, a systematic evaluation of the binding affinity of 5-methyl-7-nitro-1H-indole-2,3-dione against a panel of these high-value targets is a scientifically sound starting point.

A Tiered Approach to In-Vitro Receptor Binding Analysis

A logical and cost-effective strategy for characterizing a novel compound is to begin with a broad screening panel and progressively narrow the focus based on initial findings. This tiered approach maximizes the discovery potential while conserving resources.

Tier 1: Broad-Spectrum CNS Receptor Profiling

The initial step is to perform a competitive binding assay against a broad panel of CNS receptors. This will provide a panoramic view of the compound's potential targets and off-target effects. A typical panel should include a diverse range of receptor families and subtypes.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol is a foundational method for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand of known affinity from its receptor.

1. Membrane Preparation:

  • Acquire commercially available cell membranes expressing the receptor of interest or prepare them in-house from cell lines or tissue homogenates.

  • The general procedure involves cell lysis, centrifugation to pellet the membranes, and washing to remove cytosolic components.[8]

  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the BCA assay.

2. Assay Setup (96-well format):

  • To each well, add the following in a final volume of 200 µL:

    • 50 µL of assay buffer
    • 50 µL of the test compound (5-methyl-7-nitro-1H-indole-2,3-dione) at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
    • 50 µL of a specific radioligand for the target receptor at a concentration close to its Kd.
    • 50 µL of the prepared cell membranes (containing a specific amount of protein, e.g., 10-50 µg).

3. Incubation:

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

4. Filtration:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes with the bound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

5. Quantification:

  • Place the filters in scintillation vials with a suitable scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

6. Data Analysis:

  • Determine the non-specific binding by including a high concentration of a known, unlabeled ligand in control wells.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: In-Vitro Radioligand Competition Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation in 96-well Plate Membrane->Incubation Compound Test Compound Dilution Compound->Incubation Radioligand Radioligand Preparation Radioligand->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Plotting Generate Dose-Response Curve Counting->Plotting Calculation Calculate IC50 and Ki Plotting->Calculation

Caption: Workflow for determining receptor binding affinity using a radioligand competition assay.

Tier 2: Focused Investigation of High-Affinity Targets

Based on the results of the initial screen, the next tier involves a more in-depth investigation of the receptors for which 5-methyl-7-nitro-1H-indole-2,3-dione shows significant affinity (e.g., Ki < 1 µM). This will likely include specific subtypes of glutamate receptors (NMDA, AMPA, kainate), GABA-A receptors, and a panel of relevant kinases.

Example Data Presentation: Hypothetical Tier 1 Screening Results

Receptor TargetRadioligandKi (nM) of 5-methyl-7-nitro-1H-indole-2,3-dione
Glutamate (NMDA) [³H]MK-80185
GABA-A (Benzodiazepine site) [³H]Flunitrazepam250
Dopamine D2 [³H]Spiperone> 10,000
Serotonin 5-HT2A [³H]Ketanserin> 10,000
Cyclin-Dependent Kinase 2 (CDK2) [³H]Staurosporine150

This is hypothetical data for illustrative purposes.

In-Silico Analysis: Predicting and Rationalizing Binding Interactions

Computational molecular docking provides a powerful tool to predict the binding mode of a small molecule within the active site of a receptor and to rationalize the structure-activity relationships observed in vitro.[1][9] This in-silico approach can guide further optimization of the lead compound.

Workflow for Molecular Docking of 5-methyl-7-nitro-1H-indole-2,3-dione

1. Receptor Preparation:

  • Obtain the 3D crystal structure of the target receptor from the Protein Data Bank (PDB). For example:

    • NMDA Receptor: PDB ID 5EWJ[10]
    • GABA-A Receptor: PDB ID 6X3V[11]
    • CDK2: PDB ID 1HCK
  • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

2. Ligand Preparation:

  • Generate a 3D structure of 5-methyl-7-nitro-1H-indole-2,3-dione using a molecular modeling software.

  • Perform energy minimization of the ligand structure to obtain a low-energy conformation.

3. Docking Simulation:

  • Define the binding site on the receptor, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the binding site.[12][13]

  • The program will score the different poses based on a scoring function that estimates the binding affinity.

4. Analysis of Docking Results:

  • Analyze the top-ranked docking poses to identify the most likely binding mode.

  • Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

  • This analysis can provide insights into the key residues involved in binding and suggest potential modifications to the ligand to improve affinity or selectivity.

Diagram: Molecular Docking Workflow

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Select Receptor PDB DefineSite Define Binding Site PDB->DefineSite Ligand Generate 3D Ligand Structure RunDocking Run Docking Algorithm Ligand->RunDocking DefineSite->RunDocking AnalyzePoses Analyze Docking Poses RunDocking->AnalyzePoses Visualize Visualize Interactions AnalyzePoses->Visualize Hypothesize Formulate SAR Hypotheses Visualize->Hypothesize

Caption: A streamlined workflow for in-silico molecular docking studies.

Synthesizing the Data: Building a Comprehensive Binding Profile

The culmination of these in-vitro and in-silico investigations will be a comprehensive binding profile for 5-methyl-7-nitro-1H-indole-2,3-dione. This profile should include:

  • Quantitative binding affinities (Ki values) for a range of receptors.

  • Selectivity data, highlighting the compound's preference for certain receptors over others.

  • A predictive model of the compound's binding mode within its primary target(s), supported by molecular docking.

This integrated dataset provides a solid foundation for the next stages of drug development, including cell-based functional assays, in-vivo efficacy studies, and lead optimization.

Conclusion: A Pathway to Discovery

The characterization of a novel compound like 5-methyl-7-nitro-1H-indole-2,3-dione is a journey of systematic investigation. By employing a tiered screening approach, rigorous in-vitro binding assays, and insightful in-silico modeling, we can efficiently and effectively elucidate its receptor binding profile. This guide provides the framework and methodologies to embark on this journey, with the ultimate goal of unlocking the therapeutic potential of this promising molecule. The path from a novel chemical entity to a life-changing therapeutic is paved with meticulous science, and the principles outlined herein are your guideposts along that path.

References

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  • The graphic representation of 5-nitroisatin-based benzoylhydrazines. (n.d.). ResearchGate. [Link]

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  • A Putative Binding Model of Nitazene Derivatives at the µ-Opioid Receptor. (n.d.). PMC. [Link]

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  • Design, Synthesis, Pharmacological Evaluation and Docking Studies of GluN2B-Selective NMDA Receptor Antagonists with a Benzo[10]annulen-7-amine Scaffold. (2017). PubMed. [Link]

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  • Synthesis, ionotropic glutamate receptor binding affinity, and structure-activity relationships of a new set of 4,5-dihydro-8-heteroaryl-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates analogues of TQX-173. (2001). PubMed. [Link]

  • Distributions of ESP values for 5-nitroisatin derivatives estimated in... (n.d.). ResearchGate. [Link]

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  • IDENTIFICATION OF NOVEL NMDA RECEPTOR ANTAGONIST FROM SPICES: A MOLECULAR DOCKING STUDY. (n.d.). ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: Preparation and Formulation of 5-Methyl-7-nitro-1H-indole-2,3-dione for In Vivo Studies

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 5-methyl-7-nitro-1H-indole-2,3-dione (Synonym: 5-methyl-7-nitroisatin) CAS Number: 90418-79-4 Executive S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 5-methyl-7-nitro-1H-indole-2,3-dione (Synonym: 5-methyl-7-nitroisatin) CAS Number: 90418-79-4

Executive Summary & Pharmacological Context

The isatin (1H-indole-2,3-dione) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical precursor for the synthesis of bioactive molecules, including dihydroorotate dehydrogenase (DHODH) inhibitors, anticancer agents, and broad-spectrum antimicrobials[1][2]. Specifically, 5-methyl-7-nitro-1H-indole-2,3-dione features a highly reactive lactam nitrogen and electrophilic C-2/C-3 carbonyl groups, alongside an electron-withdrawing nitro group at the 7-position. This unique electronic topology makes it an ideal intermediate for synthesizing target-specific kinase inhibitors and anti-inflammatory agents[3][4].

Transitioning this compound from in vitro synthesis to in vivo preclinical models requires overcoming two major hurdles: regioselective synthesis and aqueous insolubility . This application note provides a self-validating, end-to-end protocol detailing the chemical synthesis, physicochemical profiling, and vehicle formulation required for the successful in vivo administration of 5-methyl-7-nitroisatin.

Regioselective Synthesis Protocol

The synthesis of 5-methyl-7-nitro-1H-indole-2,3-dione relies on the electrophilic aromatic nitration of 5-methylisatin. The causality behind the experimental conditions is critical: the strongly acidic environment (concentrated H₂SO₄) protonates the isatin core, which, combined with the steric hindrance of the 5-methyl group, directs the incoming nitronium ion (NO₂⁺) exclusively to the 7-position[1][2].

Reagents and Equipment
  • Precursor: 5-methyl-1H-indole-2,3-dione (20 g, 0.124 mol)

  • Reagents: Concentrated Sulfuric Acid (H₂SO₄, 80 mL), Fuming Nitric Acid (HNO₃, 10 mL)

  • Equipment: 500 mL 3-neck round-bottom flask, dropping funnel, mechanical stirrer, ice-salt bath, internal thermometer.

Step-by-Step Synthetic Methodology
  • Dissolution: Suspend 20 g of 5-methyl-1H-indole-2,3-dione in 80 mL of concentrated H₂SO₄. Stir continuously until complete dissolution is achieved.

  • Thermal Control: Submerge the reaction flask in an ice-salt bath. Monitor the internal temperature and ensure it stabilizes between -5°C and 0°C . Critical Insight: Strict temperature control prevents oxidative cleavage of the pyrrole ring and limits over-nitration.

  • Nitration: Load 10 mL of fuming HNO₃ into the dropping funnel. Add the acid dropwise over a period of 30 minutes, maintaining the internal temperature below 0°C[2].

  • Reaction Maturation: Once addition is complete, allow the reaction mass to stir for an additional 30 minutes at 0°C.

  • Quenching & Precipitation: Slowly pour the reaction mixture over 400 g of crushed ice under vigorous stirring. A light yellow to orange precipitate will immediately form[5].

  • Filtration & Washing: Filter the crude product under vacuum. Wash the filter cake extensively with ice-cold distilled water until the filtrate reaches a neutral pH (pH ~7).

  • Purification: Recrystallize the crude solid from glacial acetic acid or ethanol to yield pure 5-methyl-7-nitro-1H-indole-2,3-dione (Purity >96% via HPLC)[5].

Synthesis A 5-Methylisatin (Precursor) B Conc. H2SO4 (-5°C to 0°C) A->B Dissolution C Fuming HNO3 (Dropwise) B->C Nitration D 5-Methyl-7-nitroisatin (Crude) C->D Ice Quench E Recrystallization (>96% Purity) D->E Purification

Synthetic workflow for the regioselective nitration of 5-methylisatin.

Physicochemical Profiling & Vehicle Selection

Like many planar, multi-ring systems, nitroisatin derivatives exhibit high crystal lattice energy, resulting in poor aqueous solubility. Direct dissolution in saline or phosphate-buffered saline (PBS) will result in immediate precipitation, rendering the compound unsuitable for intravenous (IV) or intraperitoneal (IP) dosing.

To achieve a stable, homogeneous solution or fine suspension for in vivo administration, a co-solvent system is required. Table 1 summarizes the physicochemical constraints and the validated vehicle systems[6][7].

Table 1: Physicochemical Properties & In Vivo Formulation Vehicles
Parameter / PropertyValue / RecommendationMechanistic Rationale
Molecular Weight 206.16 g/mol [8]Small molecule; readily crosses biological membranes if dissolved.
Physical Form Light Yellow Solid[5]Highly crystalline; requires disruption of lattice energy for solvation.
Primary Solubilizer 5% DMSODMSO effectively breaks the crystal lattice and initiates primary solvation[6].
Surfactant / Co-solvent 40% PEG 300 or PEG 400PEG acts as a steric stabilizer, preventing nucleation and precipitation upon aqueous dilution[7].
Aqueous Phase 55% Saline or PBSProvides isotonicity for physiological compatibility during IP or PO dosing.
Alternative (Oral) 0.5% CMC SuspensionFor high-dose oral gavage (PO) where true solution is not required.

In Vivo Formulation and Dosing Protocol

The following protocol details the preparation of a 10 mg/kg dosing solution for a standard 25 g mouse (Injection volume: 10 mL/kg, or 250 µL per mouse). The target concentration of the formulation is 1 mg/mL .

Step-by-Step Formulation (DMSO/PEG/Saline System)
  • Weighing: Accurately weigh 10.0 mg of 5-methyl-7-nitro-1H-indole-2,3-dione into a sterile glass vial.

  • Primary Solubilization: Add 500 µL of molecular-biology grade Dimethyl Sulfoxide (DMSO). Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes until a clear, yellow solution is formed. (Causality: DMSO ensures complete disruption of the solid state).

  • Co-solvent Addition: Add 4.0 mL of Polyethylene Glycol 400 (PEG 400) to the vial. Vortex for 30 seconds to ensure complete homogenization of the organic phases.

  • Aqueous Dilution (Critical Step): Place the vial on a magnetic stirrer. Dropwise, add 5.5 mL of sterile 0.9% Saline (or PBS) while stirring vigorously. (Causality: Rapid addition of the aqueous phase causes localized supersaturation, leading to irreversible micro-precipitation. Dropwise addition ensures the PEG 400 can encapsulate the API as the dielectric constant of the mixture changes).

  • Quality Control: Visually inspect the final 10 mL solution against a dark background. It must be completely transparent with a light yellow tint. If cloudiness is observed, the formulation has failed and must be discarded.

  • Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter prior to administration.

Formulation Step1 Weigh API (5-methyl-7-nitroisatin) Step2 Primary Solubilization (5% DMSO) Step1->Step2 Vortex & Sonicate Step3 Surfactant/Cosolvent (40% PEG 400) Step2->Step3 Homogenize Step4 Aqueous Dilution (55% Saline) Step3->Step4 Dropwise Addition Step5 Sterile Filtration (0.22 µm PTFE) Step4->Step5 Visual QC & Filter Step6 In Vivo Dosing (PO or IP) Step5->Step6 Administer (0.1 - 100 mg/kg)

Step-by-step formulation workflow for in vivo administration of nitroisatins.

Safety, Toxicity, and Pharmacokinetics

When conducting in vivo studies with isatin derivatives, it is vital to establish a therapeutic window.

  • Acute Toxicity: Exogenously administered isatin and its derivatives are characterized by low acute toxicity. The LD₅₀ of the base isatin core in mice is estimated to be approximately 1 g/kg body weight[9].

  • Genotoxicity: Acute (24h) and repeated (14d) exposure studies utilizing the comet assay and micronucleus tests have demonstrated that doses up to 150 mg/kg (15% of the LD₅₀) produce no significant mutagenic or genotoxic effects in mammalian cells in vivo[9].

  • Dosing Range: Standard pharmacological evaluations (e.g., antinociceptive, anti-inflammatory, or anticancer assays) typically utilize oral or IP doses ranging from 0.1 mg/kg to 100 mg/kg [6].

References

  • Google Patents. "AU2010233917B2 - Dihydroorotate dehydrogenase inhibitors". Google Patents Database.
  • ResearchGate. "Mutagenicity and genotoxicity of isatin in mammalian cells in vivo". Mutation Research/Genetic Toxicology and Environmental Mutagenesis. URL:[Link]

  • European Commission. "Opinion of the SCCP on Isatin (A129)". Scientific Committee on Consumer Products (SCCP). URL:[Link]

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 5-methyl-7-nitro-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals Introduction 5-methyl-7-nitro-1H-indole-2,3-dione, a derivative of the isatin scaffold, represents a class of heterocyclic compounds of significant interest...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyl-7-nitro-1H-indole-2,3-dione, a derivative of the isatin scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The presence of the nitro group, a strong electron-withdrawing functionality, and the methyl group on the indole ring can significantly influence its biological activity and metabolic fate. Mass spectrometry is an indispensable analytical technique for the structural characterization of such novel chemical entities. Understanding the fragmentation pattern of 5-methyl-7-nitro-1H-indole-2,3-dione is crucial for its unambiguous identification in complex matrices, such as biological fluids or reaction mixtures, and for metabolite profiling studies.

This application note provides a detailed guide to the expected mass spectrometry fragmentation pattern of 5-methyl-7-nitro-1H-indole-2,3-dione under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. It also includes comprehensive protocols for sample preparation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Predicted Mass Spectrometry Fragmentation Patterns

The fragmentation of 5-methyl-7-nitro-1H-indole-2,3-dione is dictated by the interplay of the stable indole nucleus, the labile nitro group, and the dicarbonyl system of the isatin core.

Electron Ionization (EI) Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum provides a characteristic fingerprint of the molecule. Based on the known fragmentation of similar nitroaromatic and isatin compounds, the following fragmentation pathway is proposed for 5-methyl-7-nitro-1H-indole-2,3-dione.

The molecular ion peak ([M]+•) is expected at an m/z of 206. The initial fragmentation is likely to involve the nitro group, a common fragmentation pathway for nitroaromatic compounds. This can proceed through several routes:

  • Loss of NO2•: A prominent fragment resulting from the cleavage of the C-N bond, leading to a fragment ion at m/z 160.

  • Loss of NO•: A rearrangement process can lead to the loss of a nitric oxide radical, resulting in a fragment at m/z 176.

  • Loss of O: A less common fragmentation pathway for nitro compounds involves the loss of an oxygen atom to form a nitroso-radical cation at m/z 190.

Subsequent fragmentation of the isatin core is also expected. A characteristic fragmentation of isatins is the loss of a carbon monoxide (CO) molecule from the dicarbonyl system.[1] This can occur from the molecular ion or from the initial fragment ions.

A proposed EI fragmentation pathway is illustrated in the following diagram:

EI_Fragmentation M [M]+• m/z 206 F1 m/z 176 M->F1 - NO• F2 m/z 160 M->F2 - NO2• F3 m/z 148 F1->F3 - CO F4 m/z 132 F2->F4 - CO F5 m/z 120 F3->F5 - C2H2 F6 m/z 104 F4->F6 - C2H2

Caption: Proposed EI fragmentation pathway for 5-methyl-7-nitro-1H-indole-2,3-dione.

Table 1: Predicted EI Fragmentation Ions of 5-methyl-7-nitro-1H-indole-2,3-dione

m/zProposed FragmentNeutral Loss
206[M]+•-
176[M - NO]+•NO•
160[M - NO2]+NO2•
148[M - NO - CO]+•NO•, CO
132[M - NO2 - CO]+NO2•, CO
120[M - NO - CO - C2H2]+•NO•, CO, C2H2
104[M - NO2 - CO - C2H2]+NO2•, CO, C2H2
Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and obtain structural information.

In positive ion mode, the protonated molecule [M+H]+ is expected at an m/z of 207. Fragmentation of the isatin core is a dominant pathway in ESI-MS/MS.[1] A characteristic loss of carbon monoxide (CO) is expected.

In negative ion mode, the deprotonated molecule [M-H]- will be observed at an m/z of 205. The fragmentation in negative mode can also involve the loss of CO.

A proposed ESI-MS/MS fragmentation pathway is depicted below:

ESI_Fragmentation cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode M_H [M+H]+ m/z 207 F1_H m/z 179 M_H->F1_H - CO F2_H m/z 151 F1_H->F2_H - CO M_H_neg [M-H]- m/z 205 F1_H_neg m/z 177 M_H_neg->F1_H_neg - CO

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-methyl-7-nitro-1H-indole-2,3-dione

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, in the synthesis of 5-methyl-7-nitro-1H-indole-2,3-dione (also known as 5-methyl-7-nitroisatin).

Here, we will dissect the common pitfalls in the synthetic pathway and provide a structured, cause-and-effect-based approach to troubleshooting. Our guidance is grounded in established chemical principles and field-proven methodologies to help you optimize your reaction outcomes.

Troubleshooting Guide: Low Yield and Side Reactions

This section addresses the most frequent issues encountered during the synthesis, which typically involves the nitration of 5-methyl-1H-indole-2,3-dione.

Q1: My overall yield is critically low. What are the primary factors I should investigate?

Low yield in this synthesis is rarely due to a single factor. It is typically a result of a combination of substrate degradation, poor regioselectivity, and product loss during workup.

  • Substrate Degradation: The indole nucleus, even within the isatin scaffold, is susceptible to degradation and polymerization under the harsh, strongly acidic conditions required for nitration.[1] This often manifests as the formation of dark, insoluble tars.

  • Poor Regioselectivity: The nitration of 5-methylisatin can potentially yield other isomers, although the 5-position is blocked. The primary challenge is controlling the reaction to favor substitution at the C-7 position over other possible sites and preventing over-nitration.

  • Incomplete Reaction: Insufficient reaction time or inadequate temperature control can lead to a significant amount of unreacted starting material remaining.

  • Loss During Workup: The product can be lost during extraction and purification steps if conditions are not optimized.

The following diagram provides a decision-making workflow to diagnose the cause of low yield.

G start Low Yield Observed problem1 Dark, Insoluble Tar Formed? start->problem1 problem2 Mixture of Isomers Detected (TLC/NMR shows multiple spots)? problem1->problem2 No cause1 Acid-Catalyzed Polymerization/Degradation problem1->cause1 Yes problem3 High Amount of Starting Material Remains? problem2->problem3 No cause2 Poor Regioselectivity problem2->cause2 Yes problem4 Yield is Low Despite Clean Reaction Mixture? problem3->problem4 No cause3 Incomplete Reaction or Decomposition of Nitrating Agent problem3->cause3 Yes cause4 Product Loss During Workup/Purification problem4->cause4 Yes solution1 • Lower reaction temperature (<-5 °C) • Slower, dropwise addition of reagents • Use alternative, milder nitrating agents cause1->solution1 solution2 • Strict temperature control (0-5 °C) • Precise stoichiometry of nitrating agent • Ensure high purity of starting material cause2->solution2 solution3 • Increase reaction time (monitor by TLC) • Ensure nitrating agent is freshly prepared • Verify stoichiometry of reagents cause3->solution3 solution4 • Ensure complete precipitation during quenching • Optimize recrystallization solvent system • Use care during chromatographic separation cause4->solution4 G start p-Toluidine step1 Step 1: Sandmeyer Reaction (Chloral Hydrate, NH₂OH·HCl) start->step1 intermediate 5-Methylisatin (Precursor) step1->intermediate step2 Step 2: Nitration (HNO₃, H₂SO₄, 0-5 °C) intermediate->step2 product 5-Methyl-7-nitro-1H-indole-2,3-dione (Final Product) step2->product

Caption: Overall Synthetic Workflow.

Q2: Are there any modern, milder alternatives to the classical nitration method?

Yes, for sensitive substrates, several milder nitrating systems have been developed that avoid the use of concentrated sulfuric acid, thereby reducing substrate degradation.

Nitrating Agent SystemDescription & AdvantagesReference
Acetyl Nitrate Prepared in situ from nitric acid and acetic anhydride. Generally used at low temperatures. Reduces the harsh acidity of the medium.[2]
Benzoyl Nitrate A non-acidic nitrating agent that can be effective for acid-sensitive substrates.[3]
N-Nitro-pyrazoles These are bench-stable reagents that act as a controllable source of the nitronium ion under mild conditions, showing good functional group tolerance.[4]
Q3: My purification by recrystallization is failing or giving poor recovery. What are the best practices?

Purification of nitroisatins can be challenging.

  • For Crude Product: Before recrystallization, ensure the crude product is thoroughly washed with cold water to remove all residual acid. The presence of acid can cause degradation upon heating in the recrystallization solvent.

  • Solvent Choice: A mixture of ethanol and water is often effective. Dissolve the crude product in a minimal amount of hot ethanol, and then add water dropwise until precipitation begins. Allow it to cool slowly to promote the formation of pure crystals. [2]Glacial acetic acid can also be used for recrystallization. [5]* Column Chromatography: If recrystallization fails to remove isomers, column chromatography is necessary. A silica gel column using a solvent system like ethyl acetate/hexanes or dichloromethane/hexanes is a good starting point. [6]

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-1H-indole-2,3-dione (Sandmeyer Synthesis)

This protocol is adapted from the well-established Organic Syntheses procedure for substituted isatins. [5] Step A: Isonitrosoaceto-p-toluidide

  • In a 2 L flask, dissolve chloral hydrate (54 g) and crystallized sodium sulfate (780 g) in 720 mL of water.

  • In a separate beaker, prepare a solution of p-toluidine (54 g) in 180 mL of water containing concentrated hydrochloric acid (31 mL).

  • Add the p-toluidine solution to the flask, followed by a solution of hydroxylamine hydrochloride (66 g) in 300 mL of water.

  • Heat the mixture to a vigorous boil (this should take ~40 minutes). Continue boiling for 5-10 minutes. The product will begin to crystallize.

  • Cool the mixture in an ice bath. Filter the crystalline product, wash with water, and air-dry. The expected yield is 75–77 g.

Step B: 5-Methyl-1H-indole-2,3-dione

  • Warm concentrated sulfuric acid (360 g) to 50 °C in a 1 L flask equipped with a mechanical stirrer.

  • Add the dry isonitrosoaceto-p-toluidide (80 g) from Step A in portions, keeping the temperature between 60-70 °C. Use an ice bath to control the exothermic reaction.

  • After the addition is complete, heat the mixture to 80 °C for 10 minutes.

  • Cool the reaction mixture to room temperature and pour it slowly onto 1 L of cracked ice.

  • Allow the mixture to stand for 30 minutes. The crude 5-methylisatin will precipitate.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry. The expected yield of crude product is 65–68 g.

  • Purify by recrystallization from glacial acetic acid or by dissolving in NaOH solution and re-precipitating with HCl as described in the literature. [5]The pure product should be an orange solid.

Protocol 2: Nitration of 5-Methyl-1H-indole-2,3-dione

This protocol is based on standard procedures for the nitration of isatin derivatives. [7][8] Safety First: This reaction uses highly corrosive and strong oxidizing acids. It is highly exothermic. Perform all steps in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield. Ensure an ice bath is ready for emergency cooling.

  • In a flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (e.g., 25 mL). Cool the acid to 0 °C in an ice-salt bath.

  • Slowly add pure, dry 5-methyl-1H-indole-2,3-dione (e.g., 5.0 g) in small portions to the cooled sulfuric acid, ensuring the temperature does not rise above 5 °C. Stir until all the solid has dissolved.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.1 equivalents) to a small amount of chilled concentrated sulfuric acid.

  • Add the cold nitrating mixture dropwise to the isatin solution over 30-60 minutes. Crucially, maintain the reaction temperature at or below 5 °C throughout the addition.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Once the starting material is consumed, carefully and slowly pour the reaction mixture over a large volume of crushed ice (e.g., 250 g) with vigorous stirring.

  • The yellow product, 5-methyl-7-nitro-1H-indole-2,3-dione, will precipitate.

  • Allow the ice to melt completely, then filter the precipitate.

  • Wash the solid thoroughly with large volumes of cold water until the filtrate is neutral (check with pH paper).

  • Dry the product under vacuum. Further purification can be achieved by recrystallization (e.g., from an ethanol/water mixture).

References

  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society. [Link]

  • Singh, U. K., & Panday, S. K. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances. [Link]

  • Shaker, Y. M. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Chemical Reviews. [Link]

  • Chaudhary, P., & Kumar, R. (2024). A Review on Isatin and Its Biological Activities. Asian Journal of Pharmaceutical Research and Development. [Link]

  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Semantic Scholar. [Link]

  • Muth, E. A., et al. (2007). Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. Molecules. [Link]

  • ResearchGate. (n.d.). Stolle Synthesis of Isatin. ResearchGate. [Link]

  • SynArchive. (n.d.). Stollé Synthesis. SynArchive. [Link]

  • Mishra, P., et al. (2021). Synthesis of Isatin and Its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 5, 71. [Link]

  • Slideshare. (2018). Synthesis of Isatin and Its Derivatives & their Applications in Biological System. Slideshare. [Link]

  • Sciencemadness Discussion Board. (2024). Synthesis of Isatin. Sciencemadness. [Link]

  • Chemistry Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange. [Link]

  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society. [Link]

  • Zhao, D., et al. (2016). Synthesis of 5-Substituted Indole-2,3-dione. Atlantis Press. [Link]

  • Karali, N., et al. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry. [Link]

  • Zhao, D., et al. (2016). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). An Endogenous Heterocyclic Compound Isatin. RJPBCS. [https://www.rjpbcs.com/pdf/2016_7(6)/.[5]pdf]([Link]5]pdf)

  • Gribble, G. W. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry. [Link]

  • Wieczorek, M., et al. (2025). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. MDPI. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. JOCPR. [Link]

Sources

Optimization

Technical Support Center: Handling, Storage, and Troubleshooting for 5-Methyl-7-nitro-1H-indole-2,3-dione

Welcome to the Technical Support Center for 5-methyl-7-nitro-1H-indole-2,3-dione (commonly known as 5-methyl-7-nitroisatin). As a highly reactive substituted γ -lactam, this compound is a valuable precursor in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-methyl-7-nitro-1H-indole-2,3-dione (commonly known as 5-methyl-7-nitroisatin). As a highly reactive substituted γ -lactam, this compound is a valuable precursor in medicinal chemistry and drug development[1]. However, its unique electronic structure makes it exceptionally vulnerable to environmental degradation.

This guide provides researchers with the mechanistic insights, validated protocols, and troubleshooting steps necessary to maintain the structural integrity of this compound during long-term storage and experimental workflows.

Mechanistic Insight: The Causality of Degradation

To effectively prevent degradation, it is critical to understand why 5-methyl-7-nitroisatin degrades. The primary threat to this compound is hydrolysis (ring-opening) , followed by photolytic breakdown.

  • The Vulnerable Core: Isatins are indole-2,3-diones characterized by a γ -lactam ring. The C2 and C3 carbonyl carbons are highly electrophilic. When exposed to water or hydroxide ions, a nucleophilic attack occurs, forming an unstable tetrahedral intermediate that collapses to irreversibly cleave the ring, yielding an isatinic acid derivative[2].

  • The 7-Nitro Exacerbation: The nitro group ( −NO2​ ) at position 7 is strongly electron-withdrawing. It pulls electron density away from the isatin core, significantly increasing the partial positive charge on the C2/C3 carbons. This electronic effect makes 5-methyl-7-nitroisatin exponentially more susceptible to hydrolysis than unsubstituted isatin[3].

  • Solvent Complications: While Dimethyl Sulfoxide (DMSO) is the preferred solvent for stock solutions due to the compound's lipophilicity, DMSO is highly hygroscopic. Over time, it absorbs atmospheric moisture, introducing the water necessary to initiate the hydrolysis cascade even at low temperatures[4].

Mechanism Isatin 5-Methyl-7-nitroisatin (Intact γ-Lactam Ring) Nucleophile Nucleophilic Attack (H₂O or OH⁻) Isatin->Nucleophile Moisture Exposure Intermediate Tetrahedral Intermediate (Unstable) Nucleophile->Intermediate Accelerated by 7-NO₂ Degraded Ring-Opened Product (Isatinic Acid Derivative) Intermediate->Degraded Irreversible Ring Cleavage Prevention Stabilization Tactics: Anhydrous Solvent & Argon Purge Prevention->Nucleophile Blocks

Logical relationship of 5-methyl-7-nitroisatin hydrolytic degradation and prevention.

Quantitative Stability Profile

The table below summarizes the environmental factors that compromise 5-methyl-7-nitroisatin, the mechanistic consequences, and the required preventative actions.

Environmental FactorRisk LevelMechanistic ConsequencePreventative Action
Moisture / H2​O Critical Nucleophilic attack at C2/C3 carbonyls leading to irreversible γ -lactam ring opening.Store in a desiccator; use strictly anhydrous solvents.
Alkaline pH (>7.0) Critical Exponentially accelerates hydrolysis rate (second-order dependence on [OH−] )[5].Avoid aqueous buffers for storage; dilute immediately before use.
Light (UV/Vis) Moderate Photolytic degradation of the conjugated nitro-aromatic system.Store in amber glass vials; minimize benchtop exposure.
Temperature (>4°C) Moderate Accelerates the kinetic rate of hydrolysis if trace water is present in the solvent.Store solid at -20°C and DMSO aliquots at -80°C.

Standard Operating Procedures (SOPs)

To ensure a self-validating system, every step in the following protocols is designed to eliminate a specific vector of degradation.

SOP A: Solid-State Storage (Long-Term)
  • Receipt & Storage: Upon receiving the lyophilized powder, immediately store it at -20°C in a sealed desiccator containing active desiccant (e.g., Drierite).

  • Thermal Equilibration (Critical Step): Before opening the vial, allow it to sit at room temperature in the desiccator for at least 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to instantly condense on the powder, initiating hydrolysis.

  • Inert Atmosphere: After weighing the required amount, backfill the source vial with an inert gas (Argon or Nitrogen) to displace oxygen and moisture before returning it to -20°C.

SOP B: Reconstitution and Solution Storage
  • Solvent Selection: Reconstitute the solid using only anhydrous DMSO ( 99.9% purity, stored over molecular sieves).

  • Aliquot Generation: Divide the concentrated stock solution (e.g., 10 mM to 50 mM) into single-use volumes using amber glass vials. Causality: Repeated opening of a single master vial introduces hygroscopic moisture, degrading the entire batch over time[4].

  • Headspace Purging: Purge the headspace of each amber vial with Argon gas before sealing tightly with a PTFE-lined cap.

  • Cryo-Storage: Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Workflow Start Lyophilized Solid (-20°C Storage) Equilibrate Equilibrate to Room Temp (30 mins in desiccator) Start->Equilibrate Solvent Reconstitute in Anhydrous DMSO Equilibrate->Solvent Aliquot Aliquot into Amber Vials (Single-use volumes) Solvent->Aliquot Gas Purge Headspace (Argon or Nitrogen) Aliquot->Gas Store Store Aliquots at -80°C (Protected from light) Gas->Store

Step-by-step workflow for the reconstitution and long-term storage of 5-methyl-7-nitroisatin.

Troubleshooting & FAQs

Q: My DMSO stock solution of 5-methyl-7-nitroisatin changed from bright orange/red to pale yellow over a few weeks at -20°C. Is it still viable? A: No. The color shift from orange/red to pale yellow is a visual validation that the conjugated γ -lactam ring has opened, forming a 2-amino-5-methyl-3-nitrophenylglyoxylic acid derivative. This is caused by trace moisture absorbed by the hygroscopic DMSO. Discard the solution and prepare a fresh batch using strictly anhydrous solvent.

Q: Can I prepare my working solutions in PBS (pH 7.4) and store them at 4°C for a few days? A: This is highly discouraged. The hydrolysis of isatins exhibits a complex pH dependence, with rates increasing significantly in neutral and alkaline media due to hydroxide ion attack[2]. Always dilute your DMSO stock into aqueous buffers immediately before initiating your assay.

Q: Does the 5-methyl group protect the ring from opening? A: While the 5-methyl group is slightly electron-donating and provides minor steric hindrance, its stabilizing effect is completely overwhelmed by the strong electron-withdrawing nature of the 7-nitro group[3]. The molecule remains highly electrophilic and sensitive to moisture.

Q: How can I analytically verify the integrity of my stored compound before an expensive experiment? A: LC-MS is the gold standard for self-validation. Look for the intact mass ( [M−H]− or [M+H]+ depending on ionization mode). The intact compound has a molecular weight of ~206.16 g/mol . If you observe a dominant mass corresponding to 224.17 g/mol (+18 Da) , it confirms that water has been added across the bond and hydrolytic degradation has occurred.

References

  • The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives Source: RSC Publishing (Journal of the Chemical Society, Perkin Transactions 2) URL:[Link]

  • Effect of Structure on Charge Distribution in the Isatin Anions in Aprotic Environment: Spectral Study Source: MDPI (Molecules) URL:[Link]

  • Low-temperature Structural Dynamics of Isatin in Dimethyl Sulfoxide (DMSO) Using Dielectric Spectroscopy Source: Taylor & Francis (Journal of Biomolecular Structure and Dynamics) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric and Electronic Hindrance in 5-Methyl-7-nitro-1H-indole-2,3-dione Reactions

Welcome to the Technical Support Center for workflows involving 5-methyl-7-nitro-1H-indole-2,3-dione (commonly known as 5-methyl-7-nitroisatin). As a Senior Application Scientist, I frequently assist researchers struggli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for workflows involving 5-methyl-7-nitro-1H-indole-2,3-dione (commonly known as 5-methyl-7-nitroisatin). As a Senior Application Scientist, I frequently assist researchers struggling with the derivatization of this specific substrate.

This molecule presents a notorious dual challenge in synthetic chemistry:

  • Steric Shielding : The bulky nitro group at the C7 position severely restricts the conformational approach of electrophiles to the adjacent N1 position.

  • Electronic Deactivation : The strong electron-withdrawing nature of the 7-nitro group reduces the nucleophilicity of the N1-anion. While the 5-methyl group is electron-donating, its inductive effect is insufficient to overcome the adjacent nitro group's deactivation.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you bypass these bottlenecks.

Section 1: N1-Alkylation Troubleshooting (The Primary Bottleneck)

Q1: Why does my standard N-alkylation protocol (K₂CO₃ / MeI / Acetone) yield <10% product with 5-methyl-7-nitroisatin? Causality : Standard N-alkylation relies on generating a highly reactive nitrogen anion. However, the C7-nitro group creates a massive steric clash that physically blocks incoming electrophiles, which significantly depresses reaction activity (1)[1],[2]. Furthermore, potassium carbonate in acetone often fails to fully dissociate the K⁺ ion from the N1-anion, leaving a tight ion pair that lacks the requisite energy to overcome the steric barrier.

Q2: How can I force the N-alkylation to completion without inducing side reactions? Causality : You must utilize the "Cesium Effect" or employ calcium hydride. Cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF generates a highly dissociated, "naked" nitrogen anion. The large ionic radius of Cs⁺ prevents tight ion-pairing, significantly enhancing the nucleophilicity of the N1 position and allowing it to attack electrophiles despite the C7 steric bulk (3)[4],[3].

G A 5-Methyl-7-nitroisatin B Deprotonation at N1 A->B Base (e.g., Cs2CO3) C Steric Clash (7-NO2) B->C Bulky Electrophile D N-Alkylation Product B->D Optimized Conditions E Ring Opening (Side Reaction) B->E Aqueous/Nucleophilic Base C->D High Temp / Polar Aprotic

Fig 1. Reaction pathways and steric bottlenecks in 5-methyl-7-nitroisatin N-alkylation.

Protocol 1: High-Efficiency N-Alkylation using the Cesium Effect

Self-Validation Checkpoint: The reaction mixture must transition from a bright yellow suspension to a deep, dark red/purple homogeneous solution upon the addition of Cs₂CO₃, visually confirming successful deprotonation.

  • Preparation : Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere.

  • Reagent Loading : Add 5-methyl-7-nitroisatin (1.0 mmol) and anhydrous DMF (10 mL). Stir until fully dissolved.

  • Deprotonation : Add anhydrous Cs₂CO₃ (1.5 mmol) in one portion. Stir at room temperature for 30 minutes. (Validation: Observe color change to dark red/purple).

  • Alkylation : Slowly add the alkyl halide (1.2 mmol) dropwise via syringe.

  • Heating : Elevate the temperature to 60 °C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup : Quench by pouring the mixture into 50 mL of ice-cold distilled water. The N-alkylated product will precipitate. Filter, wash with cold water, and recrystallize from ethanol.

Table 1: Quantitative Comparison of N-Alkylation Conditions for 7-Nitroisatins
BaseSolventTemperatureTimeTypical Yield (%)Mechanistic Note
K₂CO₃Acetone56 °C (Reflux)24 h< 10%Tight ion-pairing; insufficient energy to overcome C7 steric bulk.
NaHTHF0 °C to RT12 h35 - 40%Moderate dissociation; competitive ring-opening observed.
CaH₂DMF80 °C6 h75 - 80%Excellent for unreactive isatins; requires strict anhydrous handling.
Cs₂CO₃ DMF 60 °C 4 h > 85% "Naked anion" effect maximizes nucleophilicity; highly reproducible.

Section 2: C3-Condensation and Spiro-fusion Challenges

Q3: I am attempting a Schiff base formation at the C3 carbonyl with a bulky substituted aniline, but the reaction stalls. How do I proceed? Causality : The C3 carbonyl of isatin is intrinsically highly electrophilic. However, the combination of the 5-methyl group, the 7-nitro group, and a bulky nucleophile restricts the formation of the requisite tetrahedral intermediate. The steric bulk prevents the optimal Bürgi-Dunitz trajectory for nucleophilic attack. Solution : Employ Lewis acid catalysis to hyper-activate the C3 carbonyl, coupled with continuous water removal (Dean-Stark) to drive the equilibrium forward.

Protocol 2: Acid-Catalyzed C3 Imine Formation

Self-Validation Checkpoint: The theoretical volume of water collected in the Dean-Stark trap confirms quantitative conversion.

  • Setup : Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Loading : Add 5-methyl-7-nitroisatin (5.0 mmol), the bulky aniline (5.5 mmol), and anhydrous toluene (50 mL).

  • Catalysis : Add glacial acetic acid (0.5 mL) or a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.1 mmol).

  • Reflux : Heat to vigorous reflux (110 °C) for 12–18 hours.

  • Validation : Monitor the water accumulation in the Dean-Stark trap.

  • Isolation : Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography.

Section 3: Ring-Opening Side Reactions

Q4: During Pfitzinger reactions or basic alkylation attempts, I isolate a highly polar byproduct instead of my target. What is happening? Causality : Isatins are highly susceptible to basic hydrolysis at the C2 amide bond, leading to ring-opening and the formation of isatinic acid derivatives. In 5-methyl-7-nitroisatin, the 7-nitro group strongly stabilizes the resulting ring-opened carboxylate/amine intermediate via inductive electron withdrawal, making this side-reaction highly competitive under aqueous basic conditions (5)[5]. Solution : Strictly avoid aqueous bases (like NaOH or KOH) unless performing a deliberate Pfitzinger quinoline synthesis. For alkylations, use non-nucleophilic bases and strictly anhydrous solvents.

G2 Start Reaction Failure Check1 Yield < 10%? Start->Check1 Sol1 Switch to Cs2CO3/DMF Check1->Sol1 Yes Check2 Ring Opening? Check1->Check2 No Sol2 Non-Nucleophilic Base Check2->Sol2 Yes

Fig 2. Troubleshooting workflow for common 5-methyl-7-nitroisatin reaction failures.

References

  • Lõkov, M., et al. "Enantioselective Catalytic Synthesis of N-alkylated Indoles." MDPI Symmetry, 2020. 1

  • Jiang, F., et al. "Asymmetric N-Hydroxyalkylation of Indoles with Ethyl Glyoxalates Catalyzed by a Chiral Phosphoric Acid." Organic Letters - ACS Publications, 2019. 2

  • "Simple and Efficient Microwave Assisted N-Alkylation of Isatin." PMC - NIH. 4

  • Garden, S. J., et al. "A Convenient Methodology for the N-Alkylation of Isatin Compounds." Taylor & Francis, 1998. 3

  • Shvekhgeimer, M.G.A. "The Pfitzinger Reaction. (Review)." Scribd / Chemistry of Heterocyclic Compounds, 2004. 5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of 5-methyl-7-nitro-1H-indole-2,3-dione and Unsubstituted Isatin

An In-Depth Guide for Researchers and Drug Development Professionals The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" nature, which allows for diverse che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" nature, which allows for diverse chemical modifications leading to a wide spectrum of biological activities.[1][2] This guide provides a comparative analysis of the biological activity of the parent, unsubstituted isatin and a specifically substituted analogue, 5-methyl-7-nitro-1H-indole-2,3-dione. By examining the structural and electronic differences, we can understand their differential interactions with biological targets, particularly in the context of anticancer and antimicrobial activities.

The Isatin Core: A Foundation of Versatile Bioactivity

Isatin is an endogenous compound found in mammals and is also present in various natural sources.[3][4] Its derivatives have been extensively studied and have shown a remarkable range of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant activities.[3][5] The synthetic versatility of the isatin ring, particularly at the N-1, C-3, C-5, and C-7 positions, allows for the fine-tuning of its biological profile.[1][6]

Biological Profile of Unsubstituted Isatin

Unsubstituted isatin serves as the foundational structure and exhibits a range of intrinsic biological activities. Its anticancer effects have been documented against various cancer cell lines, including human promyelocytic leukemia (HL60), where it induces apoptosis.[4] The mechanism of action for isatin and its derivatives often involves the inhibition of key cellular targets like cyclin-dependent kinases (CDKs) and receptor tyrosine kinases, which are crucial for cell proliferation.[7]

The Impact of Substitution: 5-methyl-7-nitro-1H-indole-2,3-dione

The introduction of substituents onto the isatin ring can dramatically alter its biological activity. In 5-methyl-7-nitro-1H-indole-2,3-dione, two key functional groups are introduced: a methyl group at the C-5 position and a nitro group at the C-7 position.

  • 5-Methyl Group: The methyl group is an electron-donating group. Its presence can enhance the lipophilicity of the molecule, potentially improving membrane permeability.[8] Studies on other 5-methylisatin derivatives have shown potent anticancer activity. For instance, certain 5-methylisatin derivatives have demonstrated significant cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines.[9]

  • 7-Nitro Group: The nitro group is a strong electron-withdrawing group. This property can significantly influence the electronic distribution within the aromatic ring and the reactivity of the dione moiety.[8] Electron-withdrawing groups on the isatin ring have been shown to enhance biological activity by increasing the molecule's electrophilicity, which can lead to better interactions with nucleophilic residues in biological targets.[8] Specifically, nitro-substituted isatins have been investigated as potential inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[10]

Head-to-Head Comparison: Anticancer and Antimicrobial Potential

While direct comparative studies between unsubstituted isatin and 5-methyl-7-nitro-1H-indole-2,3-dione are not extensively documented in single reports, a comparative analysis can be inferred from structure-activity relationship (SAR) studies of various isatin derivatives.

Anticancer Activity:

Structure-activity relationship studies consistently show that substitutions on the isatin ring modulate its anticancer potency.[6][11] The presence of a halogen or a methyl group at the C-5 position has been reported to be beneficial for antitumor activity.[11] Furthermore, computational docking studies have shown that a 5-nitroisatin derivative exhibits a high binding affinity for the active site of CDK2, suggesting a potential mechanism for its anticancer effects.[10] It is plausible that the combined electronic effects of the 5-methyl (electron-donating) and 7-nitro (electron-withdrawing) groups in 5-methyl-7-nitro-1H-indole-2,3-dione could lead to a unique and potentially potent interaction with anticancer targets compared to the unsubstituted parent molecule.

Table 1: Comparative Anticancer Activity of Isatin Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Unsubstituted IsatinHL-60 (Leukemia)2.94 µg/mL (~19.9 µM)[4]
5-Methylisatin derivativeMCF-7 (Breast)1.88[9]
5-Methylisatin derivativeHepG2 (Liver)1.62[9]
Isatin-hydrazine hybridVarious4–13[12]

Note: IC50 is the half-maximal inhibitory concentration. A lower value indicates higher potency.

Antimicrobial Activity:

Isatin and its derivatives are known to possess antimicrobial properties.[13][14] The introduction of electron-withdrawing groups, such as halogens or nitro groups, often enhances this activity.[8] For example, derivatives of 5-nitroisatin have been explored as potential inhibitors of bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication.[15] This suggests that 5-methyl-7-nitro-1H-indole-2,3-dione could exhibit enhanced antimicrobial activity compared to unsubstituted isatin due to the presence of the nitro group.

Structure-Activity Relationship (SAR) Insights

The biological activity of isatin derivatives is intricately linked to the nature and position of the substituents on the aromatic ring.

  • Electron-Donating Groups (e.g., -CH3): Generally enhance lipophilicity and can improve cell membrane penetration.

  • Electron-Withdrawing Groups (e.g., -NO2): Increase the electrophilicity of the isatin core, potentially leading to stronger interactions with biological nucleophiles in enzyme active sites.[8] The position of these groups is also critical, with substitutions at C-5 and C-7 often leading to significant changes in bioactivity.[8]

SAR_Comparison cluster_unsubstituted Unsubstituted Isatin cluster_substituted 5-methyl-7-nitro-1H-indole-2,3-dione unsubstituted Isatin Core activity_unsubstituted Baseline Biological Activity (Anticancer, Antimicrobial) unsubstituted->activity_unsubstituted Exhibits substituted Substituted Isatin methyl 5-Methyl Group (Electron-Donating) substituted->methyl Features nitro 7-Nitro Group (Electron-Withdrawing) substituted->nitro Features activity_substituted Potentially Enhanced Activity (Increased Potency) methyl->activity_substituted Increases Lipophilicity nitro->activity_substituted Increases Electrophilicity

Caption: Structure-activity relationship comparison of unsubstituted and substituted isatin.

Experimental Protocols

To enable researchers to conduct their own comparative studies, here is a standard protocol for evaluating the anticancer activity of these compounds.

Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Unsubstituted isatin and 5-methyl-7-nitro-1H-indole-2,3-dione

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with the growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using a dose-response curve.

MTT_Workflow start Start seed_cells 1. Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 2. Incubate for 24h seed_cells->incubate1 treat_cells 3. Add Test Compounds (Isatin Derivatives) incubate1->treat_cells incubate2 4. Incubate for 48-72h treat_cells->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate for 4h add_mtt->incubate3 solubilize 7. Solubilize Formazan with DMSO incubate3->solubilize read_plate 8. Measure Absorbance at 570 nm solubilize->read_plate analyze 9. Calculate IC50 Values read_plate->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The isatin scaffold is a fertile ground for the development of new therapeutic agents. While unsubstituted isatin possesses notable biological activity, the strategic addition of functional groups, as seen in 5-methyl-7-nitro-1H-indole-2,3-dione, offers a powerful approach to enhance its potency and potentially its selectivity. The electron-donating methyl group and the electron-withdrawing nitro group are expected to synergistically modulate the electronic and steric properties of the isatin core, likely leading to improved interactions with biological targets. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of 5-methyl-7-nitro-1H-indole-2,3-dione and to guide the rational design of next-generation isatin-based drugs.

Sources

Comparative

structural comparison of 5-methyl-7-nitro-1H-indole-2,3-dione and 5-fluoroisatin

Structural and Functional Comparison Guide: 5-Fluoroisatin vs. 5-Methyl-7-nitro-1H-indole-2,3-dione in Drug Discovery As a privileged scaffold in medicinal chemistry, the isatin (1H-indole-2,3-dione) core offers a versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Functional Comparison Guide: 5-Fluoroisatin vs. 5-Methyl-7-nitro-1H-indole-2,3-dione in Drug Discovery

As a privileged scaffold in medicinal chemistry, the isatin (1H-indole-2,3-dione) core offers a versatile platform for drug development. Modifications to the aromatic ring fundamentally alter the molecule's electronic distribution, steric profile, and pharmacokinetic properties[1]. This guide provides an objective, in-depth comparison of two highly valuable substituted isatins: 5-fluoroisatin and 5-methyl-7-nitro-1H-indole-2,3-dione (5-methyl-7-nitroisatin).

By analyzing their structural nuances, chemical reactivity, and pharmacological performance, this guide equips researchers with the mechanistic insights necessary to select the optimal building block for their specific synthetic or therapeutic goals.

Structural and Electronic Profiling

The reactivity of the isatin core is dictated by its two distinct carbonyl groups (C2 amide and C3 ketone) and the N1-H amine. Substituents on the benzene ring exert profound inductive (-I/+I) and resonance (-M/+M) effects that dictate the molecule's behavior.

5-Fluoroisatin (5-FI): The introduction of a fluorine atom at the C5 position introduces a strong inductive electron-withdrawing effect (-I), partially offset by weak resonance donation (+R). Because fluorine is highly electronegative, it pulls electron density away from the isatin core, significantly increasing the electrophilicity of the C3 carbonyl[2]. In drug design, fluorine acts as a bioisostere for hydrogen; its inclusion minimizes steric disruption while drastically improving lipophilicity, cell membrane permeability, and metabolic stability by blocking cytochrome P450-mediated oxidation at the C5 position[2][3].

5-Methyl-7-nitro-1H-indole-2,3-dione (5M7NI): This molecule features a complex "push-pull" electronic environment. The C5 methyl group provides mild electron donation (+I) and steric bulk. Conversely, the C7 nitro group is a powerful electron-withdrawing moiety (-I, -M)[4]. This C7 substitution has two critical effects:

  • Enhanced N1-H Acidity: The nitro group stabilizes the conjugate base via resonance, making the N1 proton significantly more acidic than in unsubstituted isatin.

  • Steric Hindrance: The bulky nitro group adjacent to the N1 position sterically hinders N-alkylation reactions, directing synthetic functionalization primarily toward the highly reactive C3 carbonyl or enabling the selective reduction of the nitro group to an amine for further derivatization[4].

G Isatin Isatin Core (1H-indole-2,3-dione) F5 5-Fluoro Substitution (-I, +R effects) Isatin->F5 M5_N7 5-Methyl-7-Nitro Substitution (Push-Pull System) Isatin->M5_N7 C3_F Highly Electrophilic C3 Rapid Nucleophilic Attack F5->C3_F Lipid Increased Lipophilicity & Metabolic Stability F5->Lipid C3_N Reactive C3 Carbonyl Steric Hindrance at N1 M5_N7->C3_N Acidity High N1-H Acidity (Stabilized Anion) M5_N7->Acidity

Electronic and steric effects of substituents on the isatin core.

Comparative Pharmacological Performance

Both compounds are extensively utilized to synthesize Schiff bases, hydrazones, and spiro-oxindoles, but their distinct electronic profiles suit them for different therapeutic targets.

  • Anticancer & Enzyme Inhibition: 5-Fluoroisatin derivatives have shown exceptional promise as multi-isoform Aldehyde Dehydrogenase (ALDH) inhibitors, targeting ALDH1A1 and ALDH3A1 in colon and ovarian cancers[5]. Furthermore, 5-fluoro-substituted isatin-hydrazones exhibit potent antiproliferative activity against triple-negative breast cancer (MDA-MB-231)[6]. In contrast, 5-methylisatin and 5-nitroisatin derivatives are heavily utilized in the design of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. The methyl group provides crucial hydrophobic contacts within the CDK2 active site, while the core forms essential hydrogen bonds with GLU81 and LEU83[7].

  • Chemical Probes: 5-Fluoroisatin is highly selective for peroxynitrite (ONOO⁻) detection. It undergoes a rapid oxidative decarbonylation in the presence of ONOO⁻ to form a fluorescent 5-fluoroanthranilic acid, making it an invaluable tool for mapping reactive nitrogen species in biological systems[8].

Quantitative Data Summary
Parameter / Metric5-Fluoroisatin5-Methyl-7-nitro-1H-indole-2,3-dione
CAS Number 443-69-690418-79-4[9]
Molecular Formula C8H4FNO2C9H6N2O4
Molecular Weight 165.12 g/mol 206.16 g/mol
Primary Reactivity Site C3 Carbonyl (Highly Electrophilic)C3 Carbonyl & Reducible C7-Nitro[4]
Key Drug Targets ALDH1A1, TNBC Cell Lines, ONOO⁻ ProbesCDK2, Antimicrobial Targets
Metabolic Stability High (C-F bond resists P450 oxidation)Moderate (Nitro group subject to reduction)

Experimental Methodologies & Self-Validating Protocols

The most common synthetic application for both building blocks is the condensation of the C3 carbonyl with primary amines or hydrazines to form bioactive Schiff bases[2][3]. The protocol below is optimized for these substituted isatins, incorporating causality and validation steps to ensure reproducibility.

Protocol: Standardized Synthesis of C3-Hydrazones

Rationale: Absolute ethanol is chosen as the solvent because it solubilizes the starting materials at reflux temperatures but has a steep solubility curve, allowing the heavier, less polar Schiff base product to precipitate upon cooling. Glacial acetic acid acts as a Brønsted acid catalyst, protonating the C3 carbonyl oxygen to increase its electrophilicity, thereby accelerating the nucleophilic attack by the amine[3].

Step-by-Step Workflow:

  • Preparation: Suspend 10.0 mmol of the substituted isatin (5-fluoroisatin or 5-methyl-7-nitroisatin) and 10.0 mmol of the desired hydrazine/amine derivative in 30 mL of absolute ethanol.

  • Catalysis: Add 3–5 drops of glacial acetic acid to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78°C) under continuous magnetic stirring for 2 to 4 hours.

    • Validation Step A (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent. The reaction is complete when the distinct spot of the starting isatin disappears.

  • Isolation: Remove the flask from heat and allow it to cool slowly to room temperature, then transfer to an ice bath (0–5°C) for 30 minutes to maximize precipitation.

  • Filtration: Collect the crude precipitate via vacuum filtration. Wash the filter cake with 10 mL of ice-cold absolute ethanol to remove unreacted starting materials and residual acetic acid without dissolving the product.

  • Purification: Recrystallize the crude solid from hot ethanol or methanol to yield the pure C3-derivative.

  • Analytical Validation:

    • FT-IR: Confirm the disappearance of the C3 ketone peak (~1730 cm⁻¹) and the appearance of the imine C=N stretch (~1620 cm⁻¹)[3].

    • ¹H NMR: Verify the structure by the presence of the N=CH proton signal (typically around 8.0–8.5 ppm) and the highly deshielded N1-H proton (>11.0 ppm)[3][7].

G Start Substituted Isatin + Amine/Hydrazine Solvent Dissolve in Absolute Ethanol + Catalytic Glacial AcOH Start->Solvent Reflux Reflux (2-4 hours) Monitor via TLC Solvent->Reflux Heat & Stir Cool Cool to 0-5°C Induce Precipitation Reflux->Cool TLC Confirmation Filter Vacuum Filtration & Cold Ethanol Wash Cool->Filter Crystallization Purify Recrystallization (Ethanol/Methanol) Filter->Purify Crude Product Validate Analytical Validation (NMR, IR, Melting Point) Purify->Validate Pure C3-Derivative

Standardized experimental workflow for synthesizing C3-isatin derivatives.

Conclusion & Selection Guide

The choice between 5-fluoroisatin and 5-methyl-7-nitro-1H-indole-2,3-dione hinges on the specific pharmacokinetic and structural requirements of the target molecule.

  • Select 5-Fluoroisatin when designing drugs that require high metabolic stability, enhanced lipophilicity for membrane permeation, or when targeting ALDH enzymes and specific cancer cell lines[5][6]. Its clean reactivity profile also makes it ideal for developing fluorescent chemical probes[8].

  • Select 5-Methyl-7-nitro-1H-indole-2,3-dione when the drug design requires a highly acidic N1-H for specific hydrogen-bonding interactions in kinase active sites (like CDK2)[7], or when the synthetic pathway requires the subsequent reduction of the nitro group to an amine to build more complex, multi-ring architectures[4].

Sources

Validation

A Comparative Guide to the In Vitro Cross-Validation of 5-methyl-7-nitro-1H-indole-2,3-dione

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological activity is the bedrock of preclinical research. This guide provides an in-depth technical comparison of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological activity is the bedrock of preclinical research. This guide provides an in-depth technical comparison of in vitro assays for the characterization of 5-methyl-7-nitro-1H-indole-2,3-dione, an isatin derivative with potential therapeutic applications.[1][2] We will explore the cross-validation of two distinct cytotoxicity assays, emphasizing the scientific rationale behind experimental choices and the interpretation of performance metrics to ensure data integrity.

This guide will compare the MTT assay, which measures metabolic activity as an indicator of cell viability, with the Caspase-Glo® 3/7 assay, a luminescent method for detecting apoptosis.[8][9][10] By cross-validating the results from these two assays, we can gain a more comprehensive and trustworthy understanding of the cytotoxic effects of 5-methyl-7-nitro-1H-indole-2,3-dione.

The Rationale for Orthogonal Assay Selection

The choice of the MTT and Caspase-Glo® 3/7 assays is deliberate, as they provide complementary information on the potential mechanisms of cytotoxicity.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of a cell population.[9][10][11] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT into purple formazan crystals.[12][13] The amount of formazan produced, which is quantified by absorbance, is directly proportional to the number of metabolically active cells.[11] A reduction in formazan production in treated cells compared to untreated controls indicates a loss of viability.

  • Caspase-Glo® 3/7 Assay: This luminescent assay specifically measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[8] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by caspase-3 and -7.[8] Upon cleavage, a substrate for luciferase is released, generating a luminescent signal that is proportional to the amount of caspase activity.[8][14] An increase in luminescence indicates the induction of apoptosis.

By using these two assays in parallel, we can not only determine if 5-methyl-7-nitro-1H-indole-2,3-dione is cytotoxic but also gain insight into whether it acts by inducing apoptosis.

Experimental Workflow for Cross-Validation

A systematic workflow is essential for the successful cross-validation of in vitro assays. The following diagram illustrates the key steps, from initial cell culture to comparative data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 MTT Assay cluster_3 Caspase-Glo® 3/7 Assay cluster_4 Phase 3: Data Analysis & Validation A Cell Line Selection & Culture (e.g., HeLa, A549) C Cell Seeding in 96-well Plates A->C B Compound Preparation (5-methyl-7-nitro-1H-indole-2,3-dione in DMSO) D Compound Treatment (Serial Dilutions) B->D C->D E Incubation (e.g., 24, 48, 72h) D->E F Parallel Assay Processing E->F G Add MTT Reagent F->G K Add Caspase-Glo® 3/7 Reagent F->K H Incubate (4h) I Solubilize Formazan (DMSO) J Read Absorbance (570 nm) N Calculate IC50 Values J->N L Incubate (1-3h) M Read Luminescence M->N P Comparative Analysis of Results N->P O Determine Z'-Factor & S/B Ratio O->P Q Conclusion on Cytotoxicity & Mechanism P->Q G cluster_0 Cell Cycle Progression cluster_1 Mechanism of Action CDK2 CDK2 pRb pRb CDK2->pRb phosphorylates Apoptosis Apoptosis CyclinE Cyclin E CyclinE->CDK2 activates E2F E2F pRb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase promotes S_Phase->Apoptosis arrest leads to Isatin 5-methyl-7-nitro-1H- indole-2,3-dione Isatin->CDK2 inhibits

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Comparative

5-methyl-7-nitro-1H-indole-2,3-dione vs 5-methylisatin cytotoxicity comparison

An In-Depth Technical Guide to the Comparative Cytotoxicity of 5-methyl-7-nitro-1H-indole-2,3-dione and 5-methylisatin Introduction The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, recog...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Comparative Cytotoxicity of 5-methyl-7-nitro-1H-indole-2,3-dione and 5-methylisatin

Introduction

The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that gives rise to a wide spectrum of biological activities.[1][2] Derivatives of isatin have demonstrated significant potential as antimicrobial, antiviral, and notably, anticancer agents.[1][3] Their mechanism of action often involves the modulation of key cellular processes, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[2][4]

This guide provides a comparative analysis of the cytotoxic profiles of two related isatin compounds: 5-methylisatin and its derivative, 5-methyl-7-nitro-1H-indole-2,3-dione. While direct, head-to-head experimental comparisons are limited in published literature, this document will synthesize available data on these and structurally similar compounds to elucidate the structure-activity relationships that govern their cytotoxic potential. The primary focus will be on the influence of the nitro group substitution at the 7-position of the 5-methylisatin core.

Chemical Structures and Properties

The fundamental difference between the two molecules lies in the addition of a nitro (-NO₂) group, a potent electron-withdrawing group, to the aromatic ring of 5-methylisatin.

  • 5-methylisatin: This compound features a methyl group (-CH₃) at the 5-position of the isatin core. The methyl group is weakly electron-donating and can influence the molecule's lipophilicity and steric interactions with biological targets.

  • 5-methyl-7-nitro-1H-indole-2,3-dione: In addition to the 5-methyl group, this derivative is characterized by a nitro group at the 7-position. The presence of the nitro group is anticipated to significantly alter the electronic properties of the indole ring, enhancing its reactivity and potential for biological interactions.[5]

Comparative Cytotoxicity Analysis

Derivatives of 5-nitroisatin have shown significant cytotoxic effects. For instance, certain 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazone derivatives have demonstrated marked activity against a panel of 60 human tumor cell lines, with particular efficacy against non-small cell lung cancer and leukemia cell lines.[6][7] This suggests that the 5-nitroisatin scaffold is a promising basis for the development of potent anticancer agents.

On the other hand, 5-methylisatin is often utilized as a starting material for the synthesis of more complex, biologically active hybrids and derivatives.[8][][10] While 5-methylisatin itself is a bioactive molecule, its derivatives often exhibit enhanced cytotoxic profiles. For example, hybrids of 5-methylisatin have shown potent activity against both drug-sensitive and drug-resistant breast cancer cell lines.[][10]

Table 1: Representative Cytotoxicity Data for Isatin Derivatives

Compound/Derivative ClassCell Line(s)IC₅₀ / ActivityReference
IsatinHuman promyelocytic leukemia (HL60)CC₅₀ of 2.94 μg/ml[2]
5-Nitroindole-2,3-dione derivativesNon-small cell lung cancer (HOP-62), Leukemia (HL-60, MOLT-4)log₁₀GI₅₀ values < -8.00, -6.30, -6.18 respectively[6]
5-Methylisatin hybridsBreast cancer (MCF-7, MDA-MB-231) and their drug-resistant counterpartsIC₅₀ values in the range of 15.3–20.1 µM[][10]
5,7-Dibromo-N-(p-methylbenzyl)isatinLeukemia (Jurkat) and Lymphoma (U937)0.49 μM[11]

Note: The table presents data for classes of derivatives to illustrate the general cytotoxic potential of the scaffolds, as direct comparative data for the two specific compounds of interest is not available.

Based on the established principles of medicinal chemistry, the introduction of a strong electron-withdrawing group like the nitro group is expected to enhance the cytotoxic potential of the 5-methylisatin scaffold.

Proposed Mechanism of Action: CDK Inhibition

A primary mechanism through which isatin derivatives exert their anticancer effects is the inhibition of cyclin-dependent kinases (CDKs).[4] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[8] Specifically, isatin derivatives have been identified as effective inhibitors of CDK2.[4][12]

The inhibition is thought to occur through competitive binding at the ATP-binding site of the kinase.[4] This interaction is stabilized by the formation of hydrogen bonds with key amino acid residues in the active site, such as GLU81 and LEU83.[4] The nitro group at the 5-position (and likely at the 7-position as well) can participate in additional interactions, for example with LYS33 and ASP145, thereby enhancing the binding affinity and inhibitory potency.[4] By blocking CDK2 activity, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently trigger apoptosis.[4]

CDK_Inhibition_Pathway cluster_kinase_activity Kinase Activity Compound 5-Methyl-7-nitro-1H- indole-2,3-dione CDK2 CDK2/Cyclin Complex Compound->CDK2 Inhibits Phosphorylation Phosphorylation CDK2->Phosphorylation Apoptosis Apoptosis CDK2->Apoptosis Induces ATP ATP ATP->CDK2 Substrate Substrate (e.g., Retinoblastoma protein) Substrate->Phosphorylation Progression Cell Cycle Progression Phosphorylation->Progression MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (48-72 hours) B->C D 4. MTT Addition (4 hours) C->D E 5. Formazan Solubilization (DMSO) D->E F 6. Absorbance Reading (570 nm) E->F G 7. IC50 Calculation F->G

Caption: General workflow for an MTT cytotoxicity assay.

Discussion and Structure-Activity Relationship (SAR)

The comparative analysis, although inferential due to the lack of direct experimental data, points towards a greater cytotoxic potential for 5-methyl-7-nitro-1H-indole-2,3-dione compared to 5-methylisatin. This hypothesis is grounded in the well-established principles of structure-activity relationships for isatin derivatives.

The introduction of a nitro group at the 7-position of the indole ring is a key structural modification. The nitro group is a strong electron-withdrawing moiety, which can significantly impact the molecule's electronic distribution. This can lead to:

  • Enhanced Binding Affinity: The nitro group can form additional hydrogen bonds or other electrostatic interactions with amino acid residues in the active site of target proteins like CDKs, leading to more potent inhibition. [4]* Increased Reactivity: The electron-deficient nature of the aromatic ring may make the compound more susceptible to bioreduction, potentially forming reactive intermediates that can induce cellular damage and cytotoxicity. [5] The methyl group at the 5-position also plays a role, likely contributing to the overall lipophilicity of the molecule and influencing its ability to cross cell membranes. Studies on 5-methylisatin derivatives have shown that this substitution is compatible with potent biological activity. [8]

Conclusion

References

  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Publishing.
  • Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - MDPI.
  • An In-depth Technical Guide to N-methyl-5-nitroisatin: Properties, Synthesis, and Biological Activity - Benchchem.
  • Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives.
  • Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors.
  • An Investigation into the Cytotoxicity and Mode of Action of Some Novel N-Alkyl-Substituted Isatins | Journal of Medicinal Chemistry - ACS Publications.
  • CAS 608-05-9 (5-Methylisatin) - BOC Sciences.
  • The Anti-Breast Cancer Activity of Dihydroartemisinin-5-methylisatin Hybrids Tethered via Different Carbon Spacers - PMC.
  • Mutagenicity and genotoxicity of isatin in mammalian cells in vivo - ResearchGate.
  • Preliminary Investigation of 1-Methyl-5-nitroindoline-2,3-dione: A Technical Whitepaper - Benchchem.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed.
  • Effect of 5-nitroindole on adenylate energy charge, oxidative phosphorylation, and lipid peroxidation in rat hepatocytes - PubMed.
  • Buy 5-methyl-7-nitro-1H-indole-2,3-dione (EVT-3497261) - EvitaChem.
  • Design, synthesis, molecular docking and ADME studies of novel indole-thiazolidinedione derivatives and their antineoplastic activity as CDK6 inhibitors - New Journal of Chemistry (RSC Publishing).
  • Synthesis of 5-Substituted Indole-2,3-dione - ResearchGate.
  • Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives.
  • Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups with in vitro and in - GCRIS.
  • Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC.
  • View of Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives.
  • In-silico ADME and toxcity studies of some novel indole derivatives - Journal of Applied Pharmaceutical Science.
  • 5-Methyl-7-nitro-1H-indole-2,3-dione - Sigma-Aldrich.

Sources

Safety & Regulatory Compliance

Safety

5-methyl-7-nitro-1H-indole-2,3-dione proper disposal procedures

Standard Operating Procedure: Disposal and Environmental Risk Mitigation for 5-Methyl-7-nitro-1H-indole-2,3-dione As a synthetic intermediate widely utilized in drug discovery, 5-methyl-7-nitro-1H-indole-2,3-dione (commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Environmental Risk Mitigation for 5-Methyl-7-nitro-1H-indole-2,3-dione

As a synthetic intermediate widely utilized in drug discovery, 5-methyl-7-nitro-1H-indole-2,3-dione (commonly known as 5-methyl-7-nitroisatin) requires rigorous handling and disposal protocols. To ensure operational safety and regulatory compliance, laboratory personnel must move beyond generic waste disposal practices and understand the specific molecular vulnerabilities of this compound.

This guide provides a self-validating, step-by-step methodology for the safe neutralization and disposal of 5-methyl-7-nitroisatin, designed specifically for drug development professionals and application scientists.

Mechanistic Hazard Profiling

To design an effective disposal protocol, we must first analyze the chemical reactivity of the molecule:

  • The Isatin Core (Indole-2,3-dione): Isatin derivatives are highly biologically active and frequently exhibit cytotoxicity[1]. Consequently, any waste containing this compound must be managed as a hazardous toxicological risk rather than standard, non-hazardous organic waste[1].

  • The Nitroaromatic Group (-NO2): Nitroaromatic compounds are environmentally persistent and highly resistant to natural chemical hydrolysis[2]. Furthermore, the nitro group is highly electronegative and potentially energetic. While stable under standard ambient laboratory conditions, exposing nitroaromatics to strong reducing agents, strong bases, or extreme, unvented heat can trigger dangerous exothermic decomposition[2].

  • Regulatory Classification: Under environmental guidelines, wastes generated from nitroaromatic compounds are classified as hazardous wastes and their disposal must be strictly carried out according to federal regulations (e.g., EPA 40 CFR)[2].

Operational Safety & Quantitative Waste Parameters

Before initiating the disposal workflow, personnel must establish a controlled environment. Table 1 summarizes the quantitative operational parameters and the self-validating safety checks required for handling this compound.

Table 1: Quantitative Parameters & Safety Validation for Nitroisatin Disposal

ParameterTarget Value / SpecificationMechanistic RationaleValidation Check
Solvent Flash Point > 23°C (73°F) but combustibleEnsures the mixture is safely combustible in an incinerator without posing an extreme ambient flash hazard in the lab.Verify the Safety Data Sheet (SDS) of the chosen solvent (e.g., Xylene) prior to mixing.
Waste pH 5.0 - 8.0 (Neutral range)Prevents base-catalyzed degradation or acid-catalyzed side reactions of the nitroisatin core during storage.Test the pH of any associated aqueous washings using universal indicator strips.
Accumulation Time < 90 DaysPrevents long-term chemical degradation and container compromise, complying with standard hazardous waste regulations.Audit waste logs weekly; visually verify the accumulation start date on the container label.
Incinerator Temp > 1000°C (1832°F)A high-temperature afterburner is required to completely cleave the robust nitroaromatic ring structure.Request and review the Certificate of Destruction from the licensed disposal facility.

Step-by-Step Disposal Methodology

This protocol utilizes the industry-standard method of solvent-assisted thermal destruction. By dissolving the solid waste in a combustible solvent, we ensure uniform incineration and prevent localized energetic reactions[3].

Phase 1: Waste Segregation and Solubilization
  • Isolate the Compound: Ensure the 5-methyl-7-nitroisatin waste is completely segregated from incompatible materials, specifically isolating it from sodium borohydride, amines, and strong alkalis.

  • Solvent Selection: Select an approved combustible solvent (e.g., waste xylene, ethanol, or a designated organic waste stream)[3].

  • Dissolution: Slowly add the solid nitroisatin to the solvent under a certified chemical fume hood. Stir mechanically until completely dissolved.

    • Self-Validation Check: Visually confirm the absence of particulate matter. A homogenous solution ensures a steady, predictable burn rate during the final incineration phase.

Phase 2: Packaging and Satellite Accumulation
  • Containerization: Transfer the homogenous solution to a high-density polyethylene (HDPE) or amber glass waste carboy. Do not use metal containers, which may react with trace acidic byproducts.

  • Labeling: Affix a hazardous waste label detailing the exact composition (e.g., "Hazardous Waste: 5-methyl-7-nitroisatin in Xylene, Toxic/Flammable").

  • Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment.

    • Self-Validation Check: Ensure the secondary containment bin can hold at least 110% of the volume of the largest container stored within it.

Phase 3: Thermal Destruction (Incineration)
  • Licensed Transport: Transfer the waste via a certified hazardous materials courier to a licensed disposal facility[2].

  • Incineration & Scrubbing: The facility must burn the mixture in a chemical incinerator equipped with an afterburner and an alkaline scrubber[3].

    • The Causality of the Scrubber: The thermal destruction of the -NO2 group inevitably generates nitrogen oxides (NOx). The afterburner ensures the complete breakdown of the cytotoxic isatin ring, while the alkaline scrubber chemically neutralizes the acidic NOx gases before they can be released into the environment[3].

Visualization of the Disposal Workflow

The following diagram maps the logical progression of the disposal workflow, highlighting the critical validation gates required to maintain a self-validating safety system.

DisposalWorkflow Node1 1. Waste Generation (5-methyl-7-nitroisatin) Node2 2. Hazard Segregation (Isolate from Reducers) Node1->Node2 Node3 3. Solvent Solubilization (Mix with Combustible Solvent) Node2->Node3 Validation: No incompatibles Node4 4. SAA Storage (HDPE/Glass, Secondary Containment) Node3->Node4 Validation: Homogeneous solution Node5 5. Thermal Destruction (Incinerator + Afterburner) Node4->Node5 Licensed Transport Node6 6. Gas Scrubbing (Neutralize NOx Emissions) Node5->Node6 Exhaust Gases Node7 7. Safe Environmental Release (Regulatory Compliance) Node6->Node7 Cleaned Effluent

Figure 1: Self-validating hazardous waste disposal workflow for 5-methyl-7-nitroisatin.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Potential for Human Exposure to Nitroaromatic Compounds." Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • Alpha-Tec Systems. "Xylene (mixed isomers) SAFETY DATA SHEET." Alpha-Tec Systems Regulatory Information. Available at:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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